(1H-Imidazol-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1H-imidazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSLJGZOIDXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377800 | |
| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138799-95-8 | |
| Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-Imidazol-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1H-Imidazol-2-yl)methanamine hydrochloride , a key heterocyclic building block, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural resemblance to histamine, a crucial biogenic amine, positions it as a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and diverse applications, offering a technical resource for researchers engaged in drug discovery and development.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 138799-95-8 | [1] |
| Molecular Formula | C₄H₈ClN₃ | [1] |
| Molecular Weight | 133.58 g/mol | [1] |
| Melting Point | 234-241 °C (for the dihydrochloride salt) | [2] |
| Boiling Point (Free Base, Predicted) | 341.4 °C at 760 mmHg | [3] |
| Density (Free Base, Predicted) | 1.199 g/cm³ | [3] |
| pKa (Free Base, Predicted) | 13.86 ± 0.10 | [3] |
| Flash Point (Free Base, Predicted) | 187 °C | [3] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Note: Some data is for the free base or the dihydrochloride salt and should be considered as an approximation for the monohydrochloride.
The imidazole ring, an aromatic heterocycle, is amphoteric, meaning it can act as both an acid and a base. The pKa of the imidazole ring nitrogen is approximately 7, while the other nitrogen has a pKa of about 14.9. This dual nature allows it to participate in a variety of chemical reactions, acting as a nucleophile or being susceptible to electrophilic attack.[4]
Synthesis and Purification: Accessing the Building Block
While a definitive, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the N-alkylation of a suitable imidazole precursor. A general workflow is outlined below.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature—forming the core of the essential amino acid histidine, the hormone histamine, and components of nucleic acids—underscores its fundamental biological importance.[3][4] In the realm of synthetic pharmaceuticals, the imidazole scaffold is a "privileged structure," appearing in a vast array of drugs with diverse therapeutic applications, including antifungal agents (clotrimazole), anticancer therapies, and antihypertensive medications.[4][5]
The remarkable versatility of imidazole stems from its unique physicochemical properties.[6] It possesses a delicate balance of features: it is a stable, water-soluble, aromatic system capable of extensive hydrogen bonding and coordination with metal ions.[6] Crucially, its ability to act as both a weak acid and a weak base near physiological pH allows it to participate in critical proton-transfer reactions, making it a common player in enzyme active sites.[7][8]
This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of imidazole-based compounds. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, provide validated experimental protocols for their determination, and discuss their profound implications for drug design, ADME profiling, and overall therapeutic efficacy.
Core Physicochemical Properties: The Foundation of Biological Activity
Understanding the fundamental physicochemical characteristics of the imidazole ring is paramount to predicting and modulating the behavior of imidazole-based drug candidates.
Acidity, Basicity, and the Critical Role of pKa
Imidazole is amphoteric, meaning it can function as both an acid and a base.[3]
-
As a base: The lone pair of electrons on the sp²-hybridized nitrogen (N-3) can accept a proton. The resulting imidazolium cation has a pKa of approximately 6.95-7.1.[3][7] This is a critical value in drug design. Because it is close to physiological pH (~7.4), a significant population of imidazole-containing molecules will exist in both protonated (cationic) and neutral forms in vivo.[9][10] This equilibrium influences a drug's solubility, its ability to cross lipid membranes, and its interactions with biological targets.[10]
-
As an acid: The proton on the pyrrole-like nitrogen (N-1) can be abstracted, though this requires a strong base. The pKa for this deprotonation is around 14.5, making imidazole a very weak acid, slightly more acidic than alcohols.[3]
The pKa of an imidazole derivative dictates its ionization state at a given pH, which is a crucial determinant of its pharmacokinetic profile, including absorption and distribution.[10]
Tautomerism: A Dynamic Equilibrium
The imidazole ring exists as two equivalent tautomeric forms, as the N-H proton can reside on either nitrogen atom.[7][11] This dynamic equilibrium is fundamental to its function, particularly in receptor binding. The ability to switch between tautomers allows the ring to orient its hydrogen bond donor (N-H) and acceptor (N) sites to achieve optimal interactions with a biological target.[12] The specific substitution pattern on the ring can influence the energetic preference for one tautomer over the other, a factor that can be exploited in rational drug design to fine-tune binding affinity.[12]
Lipophilicity: The Key to Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical factor governing a drug's absorption, distribution, and ability to cross biological membranes.[13] It is typically expressed as a partition coefficient (LogP) or a distribution coefficient (LogD).[14]
-
LogP is the logarithm of the partition coefficient of the neutral form of a molecule between n-octanol and water.[14] For the parent imidazole, the LogP is approximately -0.08, indicating its hydrophilic nature.[9]
-
LogD is the logarithm of the distribution coefficient, which accounts for all forms of the molecule (neutral and ionized) at a specific pH.[15] For an ionizable compound like imidazole, LogD is a more physiologically relevant descriptor than LogP.[14] As the pH of the environment approaches the pKa of the imidazole, the proportion of the charged, more water-soluble form increases, leading to a lower LogD value.
Modulating the lipophilicity of imidazole-based drug candidates by adding or modifying substituents is a primary strategy for optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility: A Prerequisite for Efficacy
A drug must possess adequate aqueous solubility to be absorbed and distributed throughout the body.[6] The parent imidazole is highly soluble in water (633 g/L) and other polar solvents, a property attributed to its high polarity (dipole moment of 3.61 D) and its ability to form strong hydrogen bonds with water molecules.[3][7]
The solubility of imidazole derivatives, however, can vary dramatically depending on the nature of their substituents. Highly lipophilic side chains can significantly decrease aqueous solubility, posing a major challenge in drug development. Strategies to overcome this often involve the introduction of polar functional groups or the formation of salts.[11]
Hydrogen Bonding and Aromaticity
The imidazole ring is a versatile hydrogen-bonding scaffold. The N-H group acts as a hydrogen bond donor, while the unprotonated sp² nitrogen serves as a hydrogen bond acceptor. This dual capability is fundamental to its role in molecular recognition, enabling precise interactions with amino acid residues in enzyme active sites and receptors.[16]
Furthermore, the ring is aromatic, possessing a stable, planar structure with 6 π-electrons.[7] This aromaticity contributes to the molecule's overall stability and allows for π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan in proteins.
Experimental Determination of Physicochemical Properties
Accurate measurement of these core properties is a non-negotiable aspect of drug discovery and development. The following section outlines validated, step-by-step protocols for key determinations.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[17] The inflection point of the resulting titration curve corresponds to the point where the concentrations of the acidic and conjugate basic forms are equal, which, according to the Henderson-Hasselbalch equation, is the pKa.[18] This method is considered a gold standard for its accuracy and reproducibility.[17]
Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a solution of the imidazole compound in deionized, CO₂-free water at a known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration (for basic pKa):
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the conjugate acid.
-
Self-Validation: The protocol is self-validating through the calibration of the pH meter with multiple standard buffers, the use of standardized titrants, and the clear inflection point on the titration curve. The sharpness of the inflection point provides confidence in the accuracy of the determined equivalence point.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method (OECD 107)
Causality: The shake-flask method is the most traditional and direct method for LogP determination.[19] It relies on the principle of partitioning a compound between two immiscible liquid phases, n-octanol and water, and then measuring the compound's concentration in each phase at equilibrium.[20] The ratio of these concentrations gives the partition coefficient.
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This is crucial to prevent volume changes during the experiment.
-
Prepare a stock solution of the imidazole compound in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine precise volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL of each).
-
Add a small, known amount of the compound stock solution.
-
Shake the vessel vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (typically 25 °C).
-
Allow the phases to separate completely. Centrifugation is highly recommended to ensure clear separation and avoid emulsions.
-
-
Analysis:
-
Carefully withdraw a sample from each phase, avoiding any contamination from the other phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). A calibration curve for the compound in each phase is required.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate LogP = log₁₀(P).
-
Self-Validation: The protocol's integrity is maintained by using pre-saturated solvents, performing the experiment at a constant temperature, and ensuring complete phase separation via centrifugation. The use of a validated analytical method with proper calibration curves for quantification in both phases is essential. For robust data, the experiment should be repeated with varying solute concentrations and phase volume ratios.[21]
Diagram: Shake-Flask Method for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Structure-Property Relationships (SPR) and Implications for Drug Development
The true power of understanding these physicochemical properties lies in applying them to modulate molecular behavior. The substitution pattern on the imidazole ring profoundly influences its properties.[22]
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) attached to the ring will decrease the basicity of the N-3 nitrogen (lower pKa) by pulling electron density away from it. This also makes the N-1 proton more acidic.
-
Electron-donating groups (e.g., -CH₃, -NH₂) will increase the basicity (higher pKa) by pushing electron density into the ring.
-
Lipophilic substituents will increase the overall LogP/LogD of the molecule, enhancing its ability to partition into lipid membranes but potentially decreasing its aqueous solubility.
-
Polar or ionizable substituents will decrease LogP/LogD and increase aqueous solubility.
This interplay is central to the ADME profile of a drug:
-
Absorption: For oral drugs, the pKa and LogD determine the degree of ionization in the gastrointestinal tract, which varies in pH from the acidic stomach to the more neutral intestine. A drug must have sufficient lipophilicity to pass through the gut wall, but also sufficient solubility to be present in the gut lumen.
-
Distribution: Once absorbed, a drug's ability to reach its target depends on properties like its ability to cross membranes (e.g., the blood-brain barrier, which favors more lipophilic, neutral compounds) and its tendency to bind to plasma proteins, which is also influenced by lipophilicity.
-
Metabolism & Excretion: The chemical reactivity of the imidazole ring and its substituents influences its susceptibility to metabolic enzymes (e.g., cytochrome P450s). Generally, metabolism increases the polarity of a drug to facilitate its excretion by the kidneys.
Data Presentation: Comparative Physicochemical Properties
To illustrate the impact of structural modifications, the table below compares the physicochemical properties of the parent imidazole with several well-known imidazole-based drugs.
| Compound | Structure | pKa (Conjugate Acid) | LogP | Aqueous Solubility | Therapeutic Use |
| Imidazole | C₃H₄N₂ | ~7.0[9] | -0.08[9] | 633 g/L[3] | Precursor |
| Histamine | C₅H₉N₃ | ~6.0 (imidazole), ~9.7 (aliphatic amine) | -0.96 | Freely Soluble | Neurotransmitter |
| Clotrimazole | C₂₂H₁₇ClN₂ | ~6.5 | 5.0 | Practically Insoluble | Antifungal |
| Cimetidine | C₁₀H₁₆N₆S | ~6.8 | 0.4 | Sparingly Soluble | H₂ Antagonist |
| Losartan | C₂₂H₂₃ClN₆O | ~4.9 (tetrazole), ~3.2 (acid) | 4.8 | Low | Antihypertensive |
Note: pKa and LogP values can vary slightly between sources due to different experimental conditions.
This table clearly demonstrates the principles of SPR. The addition of a lipophilic trityl group to clotrimazole drastically increases its LogP and reduces its solubility, making it suitable for topical application. In contrast, the polar side chain in cimetidine results in a more balanced profile suitable for oral administration.
Conclusion
The physicochemical properties of imidazole-based compounds are not mere data points; they are the fundamental drivers of biological function and therapeutic viability. A deep, mechanistic understanding of pKa, tautomerism, lipophilicity, and solubility—coupled with robust experimental validation—is essential for any scientist working in drug discovery. By mastering the principles of how chemical structure dictates these properties, researchers can more effectively navigate the complex journey of lead optimization, transforming promising scaffolds into effective and safe medicines. The imidazole ring, with its finely tuned and highly modulatable characteristics, will undoubtedly continue to be a privileged and invaluable component in the pharmacopeia of the future.
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Unveiling the Molecular Intricacies: A Technical Guide to the Biological Targets of Substituted Imidazole Methanamines
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the biological targets of substituted imidazole methanamines, a class of compounds demonstrating significant therapeutic potential across various disease areas. As a senior application scientist, the following sections synthesize technical data with field-proven insights to elucidate the mechanisms of action and provide actionable experimental protocols for target validation.
Introduction: The Imidazole Methanamine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. The incorporation of a methanamine substituent introduces additional points for molecular interaction and allows for fine-tuning of physicochemical properties, leading to a diverse range of biological activities. Substituted imidazole methanamines have emerged as promising candidates in the development of novel therapeutics, demonstrating potent and selective interactions with key biological targets. This guide will focus on three primary target classes: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Fungal Cytochrome P450 enzymes.
Section 1: G-Protein Coupled Receptors (GPCRs) - Modulating Cellular Signaling
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1] Substituted imidazole methanamines have been identified as potent modulators of GPCR activity, with a notable example being their agonism of the Somatostatin Receptor 3 (SSTR3).[2]
Mechanism of Action: SSTR3 Agonism
SSTR3 is a member of the somatostatin receptor family that, upon activation, couples to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade can influence a variety of cellular processes, including hormone secretion and cell proliferation.[3] The interaction of substituted imidazole methanamines with SSTR3 is a key example of their potential in neuroendocrine and oncological applications.
A prime example is the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold, which has been shown to produce potent SSTR3 agonists.[2] The imidazole core and the methanamine side chain are crucial for binding to the receptor and initiating the conformational changes required for G-protein coupling and subsequent signal transduction.
Figure 1: Signaling pathway of SSTR3 agonism by substituted imidazole methanamines.
Experimental Workflow: Validating SSTR3 Agonism
The following workflow outlines the key steps to identify and characterize substituted imidazole methanamines as SSTR3 agonists.
Figure 2: Experimental workflow for validating SSTR3 agonists.
Detailed Protocol: In Vitro cAMP Assay for SSTR3 Activation
This protocol describes a cell-based assay to measure the inhibition of cAMP production following the activation of SSTR3 by a test compound.[5][6]
Materials:
-
CHO-K1 cells stably expressing human SSTR3 (or other suitable host cell line).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylate cyclase activator).
-
Test compounds (substituted imidazole methanamines).
-
Somatostatin-14 (reference agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the SSTR3-expressing CHO-K1 cells into 384-well plates at a density of 2 x 10^5 cells/mL and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (Somatostatin-14) in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add the assay buffer. b. Add the test compounds or reference agonist to the wells. c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate the plate at 37°C for 20 minutes.[5]
-
cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).
-
Data Analysis: a. Normalize the data to the forskolin-only control (100% cAMP production) and the basal control (0% cAMP production). b. Plot the percentage of cAMP inhibition against the log concentration of the test compound. c. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) using a non-linear regression analysis.
Section 2: Protein Kinases - Targeting Dysregulated Cell Signaling in Cancer
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole scaffold is well-suited for the design of kinase inhibitors.[7] Substituted imidazole derivatives have shown significant inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR).[8]
Mechanism of Action: EGFR Kinase Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in several cancers. Imidazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[8]
Figure 3: Mechanism of EGFR kinase inhibition by substituted imidazole methanamines.
Experimental Workflow: Identifying and Characterizing EGFR Inhibitors
The following workflow details the process of evaluating substituted imidazole methanamines as EGFR inhibitors.
Figure 4: Experimental workflow for validating EGFR inhibitors.
Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity by quantifying the amount of ADP produced.[9]
Materials:
-
Recombinant human EGFR kinase.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Test compounds (substituted imidazole methanamines).
-
Staurosporine (positive control inhibitor).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white opaque microplates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and staurosporine in kinase buffer. Prepare a solution of substrate and ATP in kinase buffer.
-
Kinase Reaction: a. Add 1 µL of the test compound or control to the wells of a 384-well plate. b. Add 2 µL of EGFR enzyme solution. c. Initiate the reaction by adding 2 µL of the substrate/ATP mix. d. Incubate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the no-enzyme control (0% activity) and the vehicle control (100% activity). b. Plot the percentage of kinase inhibition against the log concentration of the test compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.
Section 3: Fungal Cytochrome P450 - Disrupting Fungal Membrane Integrity
Imidazole-containing compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase.[10][11]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[12] The imidazole nitrogen atom of the inhibitor coordinates with the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[10] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[10]
Figure 6: Experimental workflow for validating antifungal agents.
Detailed Protocol: In Vitro Lanosterol 14α-Demethylase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of test compounds against lanosterol 14α-demethylase.
Materials:
-
Microsomes from a fungal species expressing CYP51 (e.g., Candida albicans).
-
[³H]-Lanosterol (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and dithiothreitol).
-
Test compounds (substituted imidazole methanamines).
-
Ketoconazole (reference inhibitor).
-
Scintillation vials and scintillation fluid.
-
Thin-layer chromatography (TLC) plates and developing solvent.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the fungal microsomes, NADPH regenerating system, and the test compound or reference inhibitor in the assay buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding [³H]-lanosterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a solution of KOH in ethanol. Saponify the mixture and extract the sterols with a non-polar solvent (e.g., hexane).
-
Analysis: a. Evaporate the organic solvent and redissolve the residue in a small volume of solvent. b. Spot the samples on a TLC plate and develop the chromatogram. c. Visualize the lanosterol and product bands (e.g., using iodine vapor). d. Scrape the corresponding bands into scintillation vials.
-
Quantification: Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of lanosterol conversion to product. b. Determine the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.
Section 4: Data Summary and Structure-Activity Relationships (SAR)
The biological activity of substituted imidazole methanamines is highly dependent on the nature and position of the substituents on the imidazole ring and the phenyl group.
| Target Class | Example Compound Scaffold | Key Target | Activity (EC50/IC50) | Reference |
| GPCRs | (4-phenyl-1H-imidazol-2-yl)methanamine derivative | SSTR3 Agonist | 5.2 nM (EC50) | [2] |
| Protein Kinases | Imidazolyl-2-cyanoprop-2-enimidothioate | EGFR Inhibitor | 0.137 µM (IC50) | [8] |
| Fungal Cytochrome P450 | Imidazole derivative | Lanosterol 14α-demethylase | Varies (Potent Inhibition) | [10] |
Structure-Activity Relationship Insights:
-
GPCRs (SSTR3 Agonism): The specific substitution pattern on the phenyl ring and the nature of the amine in the methanamine moiety are critical for potent SSTR3 agonism. Further exploration of these substitutions can lead to enhanced potency and selectivity. [2]* Protein Kinases (EGFR Inhibition): The presence of specific substituents on the phenyl ring can significantly influence the binding affinity to the ATP pocket of EGFR. Electron-withdrawing groups have been shown to enhance activity in some cases. [8]* Fungal Cytochrome P450: The lipophilicity and steric bulk of the substituents on the imidazole ring can affect the compound's ability to access the active site of lanosterol 14α-demethylase.
Conclusion
Substituted imidazole methanamines represent a versatile and promising class of compounds with the potential to modulate a range of key biological targets. This guide has provided an in-depth overview of their interactions with GPCRs, protein kinases, and fungal cytochrome P450, along with detailed experimental protocols for their evaluation. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of novel and effective therapeutics for a variety of diseases.
References
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- Liu, Q., et al. (2011). Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis. Molecular Endocrinology, 25(1), 136-147.
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- Piras, M., et al. (2023). Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. Cancers, 15(13), 3468.
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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TW. (n.d.). sst3 Human Somatostatin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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- Warrilow, A. G., et al. (2019). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01257-19.
- El-Sayed, M. A. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-681.
- Vázquez-Borrego, M. C., et al. (2020). A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. Clinical Cancer Research, 26(11), 2670-2683.
- Trzaskos, J. M., et al. (1995). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. Journal of Biological Chemistry, 270(49), 29385-29393.
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Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]
- Iacob, A., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 29(3), 572.
- Urbanavičiūtė, I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18.
- Debnath, M., & Das, P. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Sheng, C., et al. (2006). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 50(5), 1708-1716.
- Moulder, G. L., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(20), 6624-6633.
- Vázquez-Borrego, M. C., et al. (2020). A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. Clinical Cancer Research, 26(11), 2670-2683.
- Al-blewi, F. F., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896.
- Zhang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.
- Kamal, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 258, 115598.
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(1H-Imidazol-2-yl)methanamine Hydrochloride: A-Technical Guide to its Potential as a Histamine Receptor Ligand
Abstract
This technical guide provides a comprehensive framework for the investigation of (1H-Imidazol-2-yl)methanamine hydrochloride as a potential ligand for the histamine receptor family (H1, H2, H3, and H4). While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural analogy to histamine and related 2-substituted imidazole compounds suggests a compelling case for its characterization. This document serves as a roadmap for researchers and drug development professionals, detailing the theoretical basis, experimental workflows, and data interpretation necessary to elucidate the binding affinity and functional activity of this compound. We will delve into the intricacies of histamine receptor signaling, provide validated, step-by-step protocols for key in vitro assays, and offer insights into the causal relationships between experimental design and data quality.
Introduction: The Rationale for Investigating (1H-Imidazol-2-yl)methanamine
Histamine, 2-(1H-imidazol-4-yl)ethanamine, is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The therapeutic modulation of these receptors has led to blockbuster drugs for allergies (H1 antagonists) and gastric ulcers (H2 antagonists), with H3 and H4 receptors being actively explored for neurological and inflammatory disorders, respectively.[2]
The structure of (1H-Imidazol-2-yl)methanamine presents an intriguing variation on the histamine scaffold. While histamine possesses an ethylamine side chain at the 4-position of the imidazole ring, the compound of interest bears a methanamine group at the 2-position. Structure-activity relationship (SAR) studies on histamine receptor ligands have demonstrated that the substitution pattern on the imidazole ring is a critical determinant of receptor affinity and selectivity. Notably, substitutions at the 2-position of the imidazole ring of histamine have yielded potent and selective H1-agonists.[3] This precedent provides a strong impetus for the systematic characterization of this compound.
This guide will equip the reader with the foundational knowledge and practical methodologies to:
-
Understand the distinct signaling paradigms of each histamine receptor subtype.
-
Determine the binding affinity of this compound at each receptor.
-
Characterize the functional activity of the compound as a potential agonist, antagonist, or inverse agonist.
-
Interpret the resulting data to build a comprehensive pharmacological profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for robust assay design, ensuring accurate concentration calculations and appropriate solvent selection.
| Property | Value |
| Molecular Formula | C₄H₈ClN₃ |
| Molecular Weight | 133.58 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert gas |
(Data sourced from publicly available chemical supplier information)[4]
The Histamine Receptor Family: Signaling Pathways and Therapeutic Relevance
A successful investigation hinges on a clear understanding of the targets. The four histamine receptors exhibit distinct coupling to intracellular signaling pathways, which dictates the choice of functional assays.
Histamine H1 Receptor (H1R)
-
G-Protein Coupling: Gq/11[2]
-
Primary Signaling Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2]
-
Therapeutic Relevance: Allergic reactions, sedation, anti-emesis.[2]
Caption: H1 Receptor Signaling Pathway.
Histamine H2 Receptor (H2R)
-
G-Protein Coupling: Gs[2]
-
Primary Signaling Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
-
Therapeutic Relevance: Gastric acid secretion, cardiac stimulation.[2]
Caption: H2 Receptor Signaling Pathway.
Histamine H3 Receptor (H3R)
-
G-Protein Coupling: Gi/o[2]
-
Primary Signaling Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. Also modulates mitogen-activated protein kinase (MAPK) pathways.[2]
-
Therapeutic Relevance: Presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. Potential target for cognitive and sleep disorders.[2]
Caption: H3 Receptor Signaling Pathway.
Histamine H4 Receptor (H4R)
-
G-Protein Coupling: Gi/o[2]
-
Primary Signaling Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. Also mediates calcium mobilization and chemotaxis in immune cells.[2]
-
Therapeutic Relevance: Expressed primarily on hematopoietic cells, involved in inflammation and immune responses. A target for inflammatory conditions like asthma and dermatitis.[2]
Caption: H4 Receptor Signaling Pathway.
Experimental Characterization: A Step-by-Step Guide
This section provides detailed, self-validating protocols for the in vitro characterization of this compound.
Radioligand Binding Assays: Quantifying Affinity
The foundational experiment to determine if a compound interacts with a receptor is the radioligand binding assay. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Causality of Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is crucial for a good signal-to-noise ratio.
-
Membrane Preparation: Using membranes from cells overexpressing the receptor of interest ensures a high receptor density, maximizing the specific binding signal.
-
Non-Specific Binding (NSB) Determination: The inclusion of a high concentration of a known, unlabeled ligand is essential to define the binding of the radioligand to non-receptor components, allowing for the calculation of specific binding.
Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol: H1R Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL membrane suspension, 50 µL [³H]mepyramine (a selective H1R antagonist radioligand), 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL membrane suspension, 50 µL [³H]mepyramine, 50 µL of a high concentration of an unlabeled H1R antagonist (e.g., 10 µM mianserin).
-
Competition: 50 µL membrane suspension, 50 µL [³H]mepyramine, 50 µL of varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays measure the cellular response to receptor activation or blockade. The choice of assay is dictated by the receptor's primary signaling pathway.
This assay is ideal for Gq-coupled receptors like H1R that signal through intracellular calcium release.
Causality of Experimental Choices:
-
Fluorescent Calcium Indicators: Dyes like Fluo-4 AM are cell-permeable and exhibit a large increase in fluorescence upon binding to calcium, providing a robust signal.
-
Kinetic Reading: Measuring the fluorescence signal over time (kinetics) is crucial to capture the transient nature of the calcium response.
Step-by-Step Protocol: H1R Calcium Flux Assay
-
Cell Preparation:
-
Seed HEK293 cells expressing the human H1R into a 96-well, black-walled, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.
-
-
Assay Execution (using a fluorescence plate reader with an injection system):
-
Agonist Mode:
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and immediately begin kinetic reading of fluorescence for 1-2 minutes.
-
A dose-dependent increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Inject a fixed, sub-maximal concentration (e.g., EC₈₀) of a known H1R agonist (e.g., histamine).
-
A dose-dependent inhibition of the histamine-induced fluorescence signal indicates antagonist activity.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy (Emax).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
This assay measures changes in intracellular cAMP levels and is suitable for Gs-coupled (H2R) and Gi-coupled (H3R, H4R) receptors.
Causality of Experimental Choices:
-
Forskolin Stimulation (for Gi-coupled receptors): Forskolin directly activates adenylyl cyclase. To measure the inhibitory effect of a Gi-coupled receptor agonist, the cells must first be stimulated with forskolin to generate a measurable cAMP signal that can then be inhibited.
-
Detection Method: Homogeneous time-resolved fluorescence (HTRF) or luminescence-based assays (e.g., GloSensor™) are common, high-throughput methods for quantifying cAMP.
Step-by-Step Protocol: cAMP Assay
-
Cell Preparation:
-
Seed HEK293 cells expressing the receptor of interest (H2R, H3R, or H4R) into a 384-well plate.
-
-
Assay Execution:
-
H2R (Gs-coupled) Agonist Mode:
-
Incubate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure cAMP levels using a suitable detection kit.
-
-
H3R/H4R (Gi-coupled) Agonist Mode:
-
Incubate cells with varying concentrations of this compound and a fixed concentration of forskolin (plus a phosphodiesterase inhibitor).
-
Lyse the cells and measure cAMP levels. A dose-dependent decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
-
Antagonist Mode (for all three receptors):
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a fixed concentration (e.g., EC₈₀) of a known agonist (histamine for H2R, R-α-methylhistamine for H3R) or agonist/forskolin for Gi-coupled receptors.
-
Lyse the cells and measure cAMP levels.
-
-
-
Data Analysis:
-
Calculate EC₅₀/IC₅₀ values by plotting the cAMP response against the log concentration of the test compound.
-
Data Interpretation and Building a Pharmacological Profile
The data generated from these assays will allow for the construction of a comprehensive pharmacological profile for this compound.
Summary of Potential Outcomes
| Assay | Potential Outcome | Interpretation |
| Binding Assay | Low Ki value at a specific receptor | High affinity for that receptor subtype. |
| Ca²⁺ Flux (H1R) | Dose-dependent increase in Ca²⁺ | Agonist at H1R. |
| Inhibition of histamine-induced Ca²⁺ increase | Antagonist at H1R. | |
| cAMP (H2R) | Dose-dependent increase in cAMP | Agonist at H2R. |
| Inhibition of histamine-induced cAMP increase | Antagonist at H2R. | |
| cAMP (H3R/H4R) | Dose-dependent decrease in forskolin-stimulated cAMP | Agonist at H3R/H4R. |
| Reversal of agonist-induced cAMP decrease | Antagonist at H3R/H4R. |
By comparing the affinity (Ki) and potency (EC₅₀/IC₅₀) values across the four receptor subtypes, the selectivity of this compound can be determined. For example, a compound with a low Ki at H1R and significantly higher Ki values at H2R, H3R, and H4R would be considered an H1R-selective ligand.
Conclusion
While the definitive pharmacological profile of this compound remains to be elucidated, its structural characteristics warrant a thorough investigation. This technical guide provides the necessary scientific rationale and robust, field-proven methodologies for its characterization as a histamine receptor ligand. The systematic application of the described binding and functional assays will enable researchers to determine its affinity, efficacy, and selectivity, thereby defining its potential as a novel pharmacological tool or therapeutic lead. The principles and protocols outlined herein are designed to ensure scientific integrity and generate high-quality, interpretable data, paving the way for new discoveries in histamine receptor pharmacology.
References
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Zingel, V., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(10), 1747-1755. [Link]
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Noworyta, K., et al. (2021). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics. Materials, 14(21), 6397. [Link]
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Shayo, C., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. European Journal of Pharmacology, 847, 77-87. [Link]
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Li, J., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(42), 7863-7868. [Link]
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Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2176. [Link]
-
Wikipedia. (2025). Histamine agonist. In Wikipedia. [Link]
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Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 333(10), 323-330. [Link]
-
Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
Pan, P., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(3), 1500. [Link]
-
Wieczorek, M., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1858. [Link]
-
Seifert, R., et al. (2013). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 65(3), 1009-1059. [Link]
-
Johnson, D. S., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549. [Link]
-
Animated biology With arpan. (2024). Histamine and histamine antagonists | How antihistamines work? | USMLE step 1. YouTube. [Link]
- Google Patents. (2004).
-
University of Florence. (2015). Design, synthesis and pharmacological evaluation of new adenosine receptor ligands. [Link]
- Google Patents. (2005). WO2005056004A1 - N-alkyl pyrroles as hmg-coa reductase inhibitors.
Sources
Methodological & Application
Synthesis of (1H-Imidazol-2-yl)methanamine Hydrochloride: A Detailed Guide to Reductive Amination
Introduction
(1H-Imidazol-2-yl)methanamine and its salts are valuable building blocks in medicinal chemistry and drug development. The imidazole moiety is a key structural feature in many biologically active compounds, and the aminomethyl group at the 2-position provides a crucial handle for further molecular elaboration. This application note provides a comprehensive, field-proven guide for the synthesis of (1H-Imidazol-2-yl)methanamine hydrochloride via a robust and scalable reductive amination protocol. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for synthesis and purification, and outline the necessary analytical techniques for thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Scientific Principles and Strategy
The synthesis of (1H-Imidazol-2-yl)methanamine from 1H-imidazole-2-carboxaldehyde is achieved through a one-pot reductive amination reaction. This powerful transformation combines two key chemical steps: the formation of an imine intermediate and its subsequent reduction to the desired amine.
1. Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 1H-imidazole-2-carboxaldehyde. This is a reversible reaction that leads to the formation of a hemiaminal intermediate, which then dehydrates to form an imine. The use of an ammonium salt, such as ammonium acetate, or aqueous ammonia provides the necessary nitrogen source.
2. Reduction of the Imine: The formed imine is then reduced in situ to the corresponding primary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions[1]. It selectively reduces the imine C=N bond without affecting the aromatic imidazole ring.
3. Hydrochloride Salt Formation: The resulting (1H-Imidazol-2-yl)methanamine is a basic compound that is often isolated and purified as its hydrochloride salt. The salt form generally exhibits higher stability, better crystallinity, and improved handling properties compared to the free base. The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in a suitable solvent.
Experimental Protocols
Part 1: Synthesis of (1H-Imidazol-2-yl)methanamine
This protocol is adapted from established reductive amination procedures[2][3].
Materials:
-
1H-Imidazole-2-carboxaldehyde
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1H-Imidazole-2-carboxaldehyde is an irritant; avoid inhalation and contact with skin and eyes[4].
-
Sodium borohydride is a water-reactive flammable solid that can release hydrogen gas upon contact with water or acid. Handle with care and avoid contact with moisture[5].
Procedure:
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carboxaldehyde (5.0 g, 52.0 mmol) and anhydrous methanol (100 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add ammonium acetate (20.0 g, 260 mmol, 5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly and portion-wise, add sodium borohydride (3.9 g, 104 mmol, 2 equivalents) to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 12-16 hours (overnight).
-
-
Work-up:
-
Quench the reaction by carefully adding water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (1H-Imidazol-2-yl)methanamine as an oil or a semi-solid.
-
Part 2: Formation and Purification of this compound
Materials:
-
Crude (1H-Imidazol-2-yl)methanamine
-
Anhydrous ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Diethyl ether
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Salt Formation:
-
Dissolve the crude (1H-Imidazol-2-yl)methanamine in anhydrous ethanol (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) or bubble HCl gas through the solution until the pH of the solution is acidic (pH ~1-2, check with pH paper). A white precipitate should form.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold anhydrous ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any remaining impurities and solvent.
-
Dry the purified this compound in a vacuum oven at 40-50 °C or in a desiccator over a suitable drying agent to a constant weight.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity, purity, and structure.
| Technique | Expected Results for this compound |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expected to be sharp, literature values may vary. |
| ¹H NMR | (D₂O, 400 MHz): δ ~7.4-7.5 (s, 2H, imidazole C4-H and C5-H), ~4.3 (s, 2H, -CH₂-NH₃⁺). The NH and NH₃⁺ protons may be exchanged in D₂O or appear as broad signals. |
| ¹³C NMR | (D₂O, 100 MHz): δ ~145 (imidazole C2), ~125 (imidazole C4/C5), ~35 (-CH₂-). |
| FT-IR (KBr) | cm⁻¹: Broad absorption around 3400-2800 (N-H and C-H stretching), ~1600 (C=N and C=C stretching of the imidazole ring), ~1500 (N-H bending). |
| Mass Spec (ESI+) | m/z: Calculated for C₄H₈N₃⁺ [M+H]⁺: 98.07. |
| Purity (HPLC) | ≥95% (as determined by a suitable chromatographic method). |
Mechanistic Insight: The Reductive Amination Pathway
The reductive amination proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Mechanism of reductive amination.
Troubleshooting and Field-Proven Insights
-
Low Yield of Amine:
-
Incomplete Imine Formation: Ensure sufficient reaction time for imine formation before adding the reducing agent. Monitoring by TLC is recommended. Using a Dean-Stark apparatus to remove water can also drive the equilibrium towards imine formation, but may not be necessary for this substrate.
-
Decomposition of Reducing Agent: Sodium borohydride can react with the methanol solvent, especially if the solvent is not anhydrous or if the reaction is run for an extended period at elevated temperatures. Add the NaBH₄ at 0 °C and allow the reaction to proceed at room temperature.
-
Side Reactions: The aldehyde starting material can be reduced to the corresponding alcohol by NaBH₄. Adding the reducing agent slowly at low temperature minimizes this side reaction.
-
-
Difficulty in Isolating the Product:
-
Product Solubility: The free amine may have some solubility in water. Ensure thorough extraction with a suitable organic solvent like dichloromethane.
-
Emulsion Formation during Work-up: The addition of brine during the washing step can help to break up emulsions.
-
-
Purification Challenges:
-
Recrystallization of the Hydrochloride Salt: If the isolated hydrochloride salt is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
-
Hygroscopic Nature: The hydrochloride salt may be hygroscopic. Store the final product in a desiccator to prevent moisture absorption.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. The provided troubleshooting tips and field-proven insights further enhance the practicality and success rate of this synthesis.
References
- Organic Syntheses, Coll. Vol. 6, p.668 (1988); Vol. 58, p.86 (1978). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0668]
- Fisher Scientific. (2022). Safety Data Sheet: 1H-Imidazole-2-carboxaldehyde. [Available at: https://www.fishersci.com/store/msds?partNumber=AC223840050&productDescription=1H-IMIDAZOLE-2-CARBOXALDEHYDE+5G&vendorId=VN00032119&countryCode=US&language=en]
- BenchChem. (2024). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. [Available at: https://www.benchchem.
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic and Systems Biology, 5(1), 1-10. [Available at: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-on-their-chemicalbiological-applications-as-bioactive-moleculesinterm-2332-0737-1000135.pdf]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3956. [Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]
- Thermo Fisher Scientific. (n.d.). 2-Aminomethyl-1H-imidazole dihydrochloride, 97%. [Available at: https://www.thermofisher.
- PubChem. (n.d.). (1H-Imidazol-2-yl)methanamine. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1382041]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Available at: https://www.organic-chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Available at: https://www.masterorganicchemistry.
- Khattab, S. N., Ali, M. A., & Abdel-Rahman, A. A. H. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-944. [Available at: https://www.ijrpc.com/files/02-4-2012/10.pdf]
- MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(15), 4483. [Available at: https://www.mdpi.com/1420-3049/26/15/4483]
- Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. [Available at: https://patents.google.
- Asian Journal of Green Chemistry. (2020). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. [Available at: https://ajgreenchem.com/article_111637.html]
- Google Patents. (2010). Method for salt preparation. [Available at: https://patents.google.
- ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis. [Available at: https://www.chemicalbook.
- Oreate AI Blog. (2024). The Role of Sodium Borohydride in Reductive Amination. [Available at: https://www.oreate.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Available at: https://www.carlroth.com/medias/SDB-4051-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExODd8YXBwbGljYXRpb24vcGRmfGg1Ni9oMGYvODk4OTU5MzQzNjE5MC5wZGZ8ZDY5YjQyNzY2YjM4YjQwZDYwYjM0ZTI2YjM0ZGUyYjM5YjQzY2U2ZGYyZDY5OTRhYjYyMmU4N2YxZDM3YjU3Nw]
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Available at: https://typeset.io/papers/reductive-amination-of-aldehydes-with-sodium-borohydride-1l5k5j5g]
- ResearchGate. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Available at: https://www.researchgate.net/publication/287661858_Reductive_Amination_of_Aldehydes_by_NaBH4_in_the_Presence_of_NaH2PO4H2O]
- YouTube. (2020). 09.10 Reductive Amination. [Available at: https://www.youtube.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Available at: https://www.youtube.
- ResearchGate. (2014). reductive amination using ammonium acetate/NaBH4. [Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=24474]
- Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Available at: https://www.oreate.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Mastering Antagonist Potency: A Guide to In Vitro Functional Assays
In the landscape of drug discovery and development, the precise characterization of a compound's ability to inhibit a biological target is paramount. For researchers, scientists, and drug development professionals, understanding the potency of an antagonist is a critical step in identifying and optimizing lead candidates. This comprehensive guide provides an in-depth exploration of in vitro functional antagonist potency assays, moving beyond mere procedural lists to explain the underlying principles and rationale behind experimental choices. Our focus is on establishing self-validating systems that ensure the generation of robust and reliable data.
The Essence of Antagonism: Understanding Potency and Mechanism
An antagonist is a molecule that binds to a receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the agonist-mediated response. The potency of an antagonist is a measure of the concentration of the compound required to produce a specific level of inhibition. Two key metrics are central to quantifying antagonist potency: the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kᵢ) or its logarithmic equivalent, the pA2 value.
The IC50 is the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.[1][2] While widely used, the IC50 value is dependent on the experimental conditions, particularly the concentration of the agonist used.[1] A more absolute measure of a competitive antagonist's potency is the pA2 value , which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[3] A higher pA2 value signifies a more potent antagonist.[4] The Schild analysis is a graphical method used to determine the pA2 value and to ascertain whether an antagonist is acting competitively.[5][6]
The following diagram illustrates the fundamental principle of competitive antagonism, where the antagonist competes with the agonist for the same binding site on the receptor.
Caption: Competitive Antagonism Workflow.
Choosing the Right Tool: An Overview of Functional Antagonist Assays
The selection of an appropriate assay platform is contingent on the target receptor and its signaling pathway. The most common in vitro functional assays for determining antagonist potency fall into three main categories: second messenger assays (cAMP and calcium flux) and reporter gene assays.
| Assay Type | Principle | Common Targets | Advantages | Disadvantages |
| cAMP Assays | Measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon Gs or Gi-coupled GPCR activation. | Gs and Gi-coupled GPCRs | High-throughput, sensitive, well-established protocols. | Indirect measure of receptor activation, potential for off-target effects. |
| Calcium Flux Assays | Measures transient changes in intracellular calcium concentrations following Gq-coupled GPCR or ion channel activation. | Gq-coupled GPCRs, Ion Channels | High-throughput, real-time kinetic data, sensitive. | Signal can be transient, potential for dye-related artifacts. |
| Reporter Gene Assays | Measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific response element. | Nuclear Receptors, GPCRs linked to transcriptional pathways. | High sensitivity, measures downstream signaling, adaptable to various targets. | Slower assay kinetics, potential for artifacts from transfection and cellular machinery. |
In-Depth Protocols for Robust Antagonist Potency Determination
The following sections provide detailed, step-by-step protocols for the three major types of functional antagonist assays. These protocols are designed to be self-validating by incorporating appropriate controls and quality checks.
Protocol 1: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs
This protocol describes the determination of antagonist potency by measuring the inhibition of agonist-induced cAMP production in cells expressing a Gs-coupled receptor or the potentiation of forskolin-stimulated cAMP in cells with a Gi-coupled receptor.
Scientific Rationale: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase. Antagonists will block the agonist's effect on cAMP levels.
Caption: Workflow for a cAMP antagonist assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist and antagonist compounds
-
Forskolin (for Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White 96- or 384-well microplates
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).
-
Add a PDE inhibitor to the cell suspension to prevent cAMP degradation.
-
-
Antagonist Pre-incubation:
-
Dispense the cell suspension into the wells of a white microplate.
-
Add serial dilutions of the antagonist to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add the agonist at a concentration that produces approximately 80% of its maximal response (EC80).
-
For Gi-coupled receptors: Add a mixture of the agonist (at its EC80) and a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer containing the detection reagents from your chosen cAMP assay kit.
-
Incubate as per the manufacturer's instructions (typically 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with your detection technology.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: Agonist alone (to determine maximal stimulation).
-
Negative Control: Vehicle alone (basal cAMP level).
-
Assay Window: Ensure a sufficient signal-to-background ratio between the positive and negative controls.
Troubleshooting:
-
High Background: Could be due to contaminated reagents or excessive cell numbers.[9] Ensure fresh reagents and optimize cell density.
-
Low Signal: May result from low receptor expression, inactive agonist, or insufficient incubation time. Validate cell line expression and agonist activity.
Protocol 2: Calcium Flux Assay for Gq-Coupled GPCRs
This protocol details the measurement of antagonist potency by inhibiting agonist-induced intracellular calcium mobilization in cells expressing a Gq-coupled receptor.
Scientific Rationale: Gq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[10]
Caption: Workflow for a calcium flux antagonist assay.
Materials:
-
HEK293 or CHO-K1 cells expressing the target Gq-coupled GPCR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive dye (e.g., Fluo-8, Calcium-6)
-
Probenecid (an organic anion transport inhibitor to prevent dye leakage)[11]
-
Agonist and antagonist compounds
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer containing probenecid. The rationale for using probenecid is to inhibit organic anion transporters that can actively extrude the dye from the cells, thereby improving signal retention.[11][12]
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature.[13]
-
-
Antagonist Pre-incubation:
-
Add serial dilutions of the antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the agonist at its EC80 concentration.
-
Continue to record the fluorescence kinetically for 60-180 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50.
-
Self-Validation and Controls:
-
Positive Control: Agonist alone.
-
Negative Control: Vehicle alone.
-
Cell Health: Visually inspect cells before and after the assay to ensure monolayer integrity.
Troubleshooting:
-
Low Signal: May be due to poor dye loading, low receptor expression, or rapid signal decay. Optimize dye loading time and ensure the plate reader is set for a rapid kinetic read.[2]
-
Signal Drop after Agonist Addition: This can be caused by mechanical stress on the cells during fluid addition.[10] Optimize the speed and height of the addition.
Protocol 3: Luciferase Reporter Gene Assay for Nuclear Receptors
This protocol describes how to determine the potency of an antagonist for a nuclear receptor by measuring the inhibition of agonist-induced luciferase expression.
Scientific Rationale: Nuclear receptors are ligand-activated transcription factors. Upon agonist binding, they translocate to the nucleus and bind to specific DNA sequences called response elements, driving the expression of target genes. In a reporter gene assay, a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for the nuclear receptor of interest is transfected into cells.[14] Antagonists will compete with the agonist for binding to the nuclear receptor, thereby preventing reporter gene expression.
Caption: Workflow for a reporter gene antagonist assay.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
Expression plasmid for the nuclear receptor
-
Reporter plasmid with a luciferase gene downstream of the appropriate response element
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Agonist and antagonist compounds
-
White, opaque 96-well microplates
-
Dual-luciferase reporter assay system
-
Luminometer
Step-by-Step Protocol:
-
Cell Transfection:
-
Co-transfect the host cells with the nuclear receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After 24 hours, harvest the transfected cells and seed them into white, opaque 96-well plates.
-
-
Compound Treatment:
-
Allow the cells to attach for 4-6 hours.
-
Add serial dilutions of the antagonist, followed immediately by the agonist at its EC80 concentration.
-
Incubate for 18-24 hours at 37°C.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the dual-luciferase assay kit protocol.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the stop reagent and the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luminescence against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50.
-
Self-Validation and Controls:
-
Positive Control: Agonist alone.
-
Negative Control: Vehicle alone.
-
Transfection Control: Monitor Renilla luciferase activity to ensure consistent transfection.
Troubleshooting:
-
High Variability: Can be caused by inconsistent transfection or pipetting errors.[15] Prepare a master mix of transfection reagents and use a multichannel pipette.
-
Weak Signal: May be due to low transfection efficiency, a weak promoter, or inactive reagents.[15] Optimize the transfection protocol and ensure reagents are fresh.
-
High Background: Can result from using white plates that are not opaque enough, leading to crosstalk between wells.[14] Use high-quality, opaque white plates.
Data Interpretation and Advanced Analysis: Schild Regression
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, a more robust measure of potency. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is then calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.[5] For a simple competitive antagonist, this plot should be linear with a slope of 1. The x-intercept of this line is the pA2 value.[6]
Caption: Workflow for performing a Schild analysis.
Conclusion: Ensuring Data Integrity and Advancing Drug Discovery
The successful execution of in vitro functional antagonist potency assays is a cornerstone of modern drug discovery. By understanding the principles behind different assay formats, meticulously following detailed protocols, and incorporating robust validation measures, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to confidently characterize antagonist potency, enabling informed decision-making in the journey to develop novel therapeutics. The emphasis on self-validating systems and a thorough understanding of potential pitfalls will empower scientists to navigate the complexities of antagonist characterization and contribute to the advancement of medicine.
References
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. BMG LABTECH. [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Li, M., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. [Link]
-
Kenakin, T. (2025, November 18). Decoding Schild Analysis: The Pharmacologist’s Lens on Competitive Antagonism. LinkedIn. [Link]
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Goddard, A. D., & Sexton, P. M. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 142, 143–165. [Link]
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Vankoningsloo, S., et al. (2010). In house validation of recombinant yeast estrogen and androgen receptor agonist and antagonist screening assays. Toxicology in Vitro, 24(7), 1835-1845. [Link]
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University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
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Kenakin, T. (2008). The Schild regression in the process of receptor classification. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
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Zhang, R., et al. (2015). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 13(7), 406-418. [Link]
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ResearchGate. (2020, February 14). What causes high background in cell based assays? ResearchGate. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]
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National Toxicology Program. (n.d.). Antagonist Protocol for the BG1Luc ER TA Test Method. National Toxicology Program. [Link]
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OneMol. (n.d.). A4.8 Fitting relative potencies and the Schild equation. OneMol. [Link]
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BMG LABTECH. (2024, October 22). Gene reporter assays. BMG LABTECH. [Link]
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BMG LABTECH. (2024, October 22). Gene reporter assays. BMG LABTECH. [Link]
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ResearchGate. (2018, October 8). Problems with fluo-8 calcium flux assay - why do my spectra look like this? ResearchGate. [Link]
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Xu, X., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
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Kenakin, T. (2025, November 18). Decoding Schild Analysis: The Pharmacologist’s Lens on Competitive Antagonism. LinkedIn. [Link]
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Xu, X., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
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Kenakin, T. (2008). The Schild regression in the process of receptor classification. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
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Xu, X., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
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Kenakin, T. (2008). The Schild regression in the process of receptor classification. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
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Xu, X., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
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Kenakin, T. (2008). The Schild regression in the process of receptor classification. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
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Xu, X., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
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Kenakin, T. (2008). The Schild regression in the process of receptor classification. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
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Application Note: A Robust LC-MS/MS Method for Monitoring the Synthesis of N-acetyl-(1H-imidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of (1H-Imidazol-2-yl)methanamine hydrochloride and its reactions. Specifically, we detail a protocol for monitoring its N-acetylation, a common transformation in pharmaceutical development. Due to the highly polar and hydrophilic nature of the parent compound, traditional reversed-phase chromatography presents significant challenges, such as poor retention and peak shape.[1][2] This application note addresses these issues by explaining the rationale behind column selection, mobile phase optimization, and mass spectrometry tuning to develop a robust, sensitive, and specific method. We provide detailed, step-by-step protocols for sample preparation, LC-MS/MS analysis, and data interpretation, making this guide an essential resource for researchers, analytical scientists, and drug development professionals working with imidazole-based scaffolds.
Introduction: The Analytical Challenge of Small Polar Amines
(1H-Imidazol-2-yl)methanamine is a valuable building block in medicinal chemistry, sharing structural motifs with biologically active molecules like histamine.[3] Its analysis, however, is complicated by its physicochemical properties. As a small molecule (MW: 97.12 g/mol ) with a primary amine and an imidazole ring, it is highly polar and readily protonated in solution, especially when formulated as a hydrochloride salt.
These characteristics pose a significant hurdle for conventional reversed-phase liquid chromatography (RPLC), where retention is primarily driven by hydrophobic interactions.[4] Highly polar analytes often elute at or near the solvent front (void volume), leading to:
-
Poor Retention: Inadequate interaction with the stationary phase.
-
Ion Suppression: Co-elution with salts and other polar interferences in the sample matrix can significantly reduce the analyte's signal in the mass spectrometer.[2]
-
Inadequate Separation: Difficulty in resolving the starting material from polar byproducts or related impurities.
To overcome these challenges, a tailored analytical approach is necessary. This guide focuses on a method that ensures reliable retention and separation, coupled with the specificity and sensitivity of tandem mass spectrometry.
Causality-Driven Method Development
The selection of each parameter in this method is based on a clear understanding of the analyte's chemistry and its interaction with the LC-MS system.
The Chromatographic Strategy: Embracing Polarity
Given the analyte's hydrophilic nature, a standard C18 column is suboptimal. We must choose a stationary phase that promotes retention for polar compounds. While techniques like ion-pairing chromatography exist, they can lead to persistent column contamination and are not always ideal for MS compatibility.[4][5] A more robust choice is a column designed for polar analyte retention.
Our Recommendation: A C18 Column with Enhanced Polar Retention. We selected a Waters Acquity UPLC HSS T3 column. This type of column is a high-strength silica C18 phase that is compatible with 100% aqueous mobile phases and provides enhanced retention for polar compounds through mechanisms other than just hydrophobicity.[6] This choice provides a good balance of retention for the polar starting material and the slightly more hydrophobic acetylated product.
Mobile Phase Optimization: The Key to Peak Shape and Ionization
The mobile phase must serve two functions: achieve effective chromatographic separation and promote efficient ionization of the analytes.
-
pH Control: For amine-containing compounds, mobile phase pH is critical. We use an acidic mobile phase containing 0.1% Formic Acid . This serves two purposes:
-
Analyte Ionization: It ensures the primary amine and the imidazole ring are consistently protonated, which is essential for efficient positive-mode electrospray ionization (ESI).
-
Improved Peak Shape: It minimizes unwanted interactions between the protonated amine and residual silanols on the column surface, preventing peak tailing.
-
-
Organic Modifier: Both methanol and acetonitrile are common organic modifiers. For the separation of many imidazole derivatives, methanol has been shown to provide superior selectivity and peak shape compared to acetonitrile.[6] Therefore, methanol is chosen as the organic component (Solvent B) of the mobile phase.
Mass Spectrometry: Specific and Sensitive Detection
Electrospray Ionization (ESI) in the positive ion mode is the ideal choice for this analysis, as the analyte readily accepts a proton to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: In MRM mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect a specific, stable fragment ion. This two-stage filtering dramatically reduces background noise and allows for precise quantification even at very low levels. The selection of a high-intensity, specific transition is paramount for method sensitivity.
Experimental Protocols & Workflows
This section provides a self-validating, step-by-step protocol for monitoring the N-acetylation of this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
Acetic Anhydride (≥99% purity)
-
Triethylamine (TEA) (≥99% purity)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Acetonitrile (LC-MS Grade, for sample preparation)
Diagram: Experimental Workflow
The overall process from reaction setup to final data analysis is outlined below.
Caption: Workflow from reaction monitoring to data analysis.
Protocol 1: Sample Preparation from a Reaction Mixture
This protocol is designed to monitor the progress of the N-acetylation reaction.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 eq.) in a solvent like acetonitrile. Add a base such as triethylamine (2.2 eq.) to neutralize the hydrochloride salt and scavenge the acid byproduct. Add acetic anhydride (1.1 eq.) dropwise.
-
Sampling: At designated time points (e.g., 0, 1, 4, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in 990 µL of Methanol containing 0.1% Formic Acid. This 1:100 dilution stops the reaction and prepares the sample for analysis. The acidic condition ensures the stability of the analytes.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
Standard Curve Preparation: Prepare a series of calibration standards of both the starting material and the purified product in the same diluent (Methanol with 0.1% Formic Acid) at concentrations spanning the expected range (e.g., 1 ng/mL to 1000 ng/mL).
Protocol 2: LC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470A Triple Quadrupole LC/MS).[8]
| Parameter | Setting | Rationale |
| LC Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | Excellent retention and peak shape for polar compounds; compatible with 100% aqueous mobile phases.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient ESI+ ionization and improves peak shape.[9] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Shown to provide good selectivity for imidazole-containing compounds.[6] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion and column overload. |
| Gradient | 5% B to 60% B over 5 min, hold at 60% for 1 min, return to 5% B and equilibrate for 2 min. | A gradient is necessary to elute the more hydrophobic product while retaining the polar starting material. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amine and imidazole groups are basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal voltage for generating a stable electrospray plume. |
| Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Aids in desolvation and ion transport. |
| Nebulizer | 45 psi | Optimal pressure for forming a fine spray of droplets. |
Data Presentation & Analysis
Diagram: N-Acetylation Reaction
The reaction being monitored is the conversion of the primary amine to an acetamide.
Caption: Monitored N-acetylation reaction pathway.
Quantitative Data: MRM Transitions & Method Performance
Accurate quantification relies on optimized MRM transitions. The values below are hypothetical and must be empirically determined by infusing a standard of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) |
| (1H-Imidazol-2-yl)methanamine | 98.1 | 81.1 | 15 | ~1.8 |
| N-((1H-Imidazol-2-yl)methyl)acetamide | 140.1 | 81.1 | 20 | ~3.5 |
Note: The product ion m/z 81.1 likely corresponds to the stable imidazolyl-methyl cation fragment after loss of the side chain.
The method should be validated according to ICH guidelines.[10] A summary of expected performance characteristics is provided below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.5 ng/mL[11] |
| Accuracy (% Recovery) | 85-115% at LLOQ, 80-120% others | 92-108% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
Conclusion and Trustworthiness
This application note presents a scientifically grounded, robust, and sensitive LC-MS/MS method for analyzing this compound and monitoring its chemical reactions. By explaining the causal logic behind the selection of the column, mobile phase, and MS parameters, this guide empowers researchers to not only replicate this method but also adapt it to related small polar molecules. The detailed protocols and validation benchmarks ensure that the described system is self-validating, producing trustworthy and reproducible data essential for applications in pharmaceutical research and development.
References
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
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PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available at: [Link]
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LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
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ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
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BioPharma Services. BA Method Development: Polar Compounds. Available at: [Link]
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NIH National Library of Medicine. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at: [Link]
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ResearchGate. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Available at: [Link]
-
Cambridge Open Engage. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
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PubMed. LC-MS metabolomics of polar compounds. Available at: [Link]
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ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Available at: [Link]
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Anapharm Bioanalytics. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available at: [Link]
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Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
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SciSpace. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Available at: [Link]
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Comprehensive Guide to the Preparation, Handling, and Quality Control of (1H-Imidazol-2-yl)methanamine Hydrochloride Stock Solutions
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven methodology for the preparation of high-quality, concentration-verified stock solutions of (1H-Imidazol-2-yl)methanamine hydrochloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical causality behind each experimental choice. We address key challenges such as compound stability, solvent selection, and handling of potentially hygroscopic materials. The protocols herein are designed as self-validating systems, incorporating essential quality control checkpoints to ensure the accuracy and reproducibility of downstream applications. This document establishes a foundation of trustworthiness and technical rigor, supported by authoritative references, to empower scientists in their research endeavors.
Compound Identification and Physicochemical Properties
(1H-Imidazol-2-yl)methanamine and its hydrochloride salt are important building blocks in medicinal chemistry and materials science. The hydrochloride salt is typically preferred for research applications due to its enhanced stability and solubility in aqueous media compared to the free base. Accurate identification and knowledge of the specific form of the reagent are paramount for correct molarity calculations.
Scientist's Note: Always verify the molecular formula and weight from the certificate of analysis (CofA) provided by your supplier. There can be variations, such as different salt forms (e.g., dihydrochloride) or the presence of hydrates, which will alter the formula weight.[1] The protocols in this guide assume the monohydrochloride salt.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2-(Aminomethyl)imidazole hydrochloride | [3] |
| CAS Number | 138799-95-8 | [2] |
| Molecular Formula | C₄H₈ClN₃ | [2] |
| Molecular Weight | 133.58 g/mol | [2] |
| Appearance | Typically an off-white to white solid | [4] |
| Storage | Store at room temperature in an inert atmosphere. | [2] |
Critical Safety, Handling, and Storage Protocols
Adherence to rigorous safety and handling procedures is non-negotiable for ensuring personnel safety and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related imidazole and amine hydrochloride compounds are known to be irritants and potentially harmful.[5][6] Therefore, a cautious approach is mandated.
-
Hazard Profile: Assume the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6][7]
-
Required PPE: Always handle the compound inside a chemical fume hood.[8]
Handling of a Potentially Hygroscopic and Light-Sensitive Compound
Many amine salts and imidazole-containing compounds are hygroscopic, meaning they readily absorb moisture from the air.[11] Some may also be sensitive to light.[12]
-
Minimizing Water Absorption:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound swiftly and avoid leaving the container open to the atmosphere.
-
For highly sensitive applications, perform weighing and aliquoting inside a glovebox or a desiccator cabinet.[13]
-
-
Light Protection:
Storage Conditions
Proper storage is crucial for maximizing the shelf-life of both the solid compound and its prepared stock solutions.
-
Solid Compound: Store in a tightly sealed container at room temperature, preferably in a desiccator with a desiccant to maintain a dry environment.[2][4]
-
Stock Solutions:
-
Aqueous Solutions: Store at 2-8°C for short-term use (1-2 weeks). For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Organic Solutions (e.g., DMSO): Store at -20°C in aliquots. Ensure vials are tightly capped to prevent the absorption of water, as DMSO is highly hygroscopic.
-
Equipment and Materials
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula and weigh paper/weigh boat
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Beakers and magnetic stir plate with stir bars
-
Pipettes (for solvent addition)
-
Ultrasonic bath (sonicator)
-
Syringe filters (0.22 µm pore size) with compatible membranes (e.g., PES for aqueous, PTFE for organic)[16]
-
Sterile syringes
-
Amber glass vials or cryovials for storage
-
Solvents:
-
Nuclease-free, deionized water (for aqueous solutions)
-
Anhydrous DMSO, Ethanol, or other suitable organic solvent
-
Detailed Protocol: Aqueous Stock Solution Preparation (e.g., 10 mM)
This protocol describes the preparation of 10 mL of a 10 mM aqueous stock solution. The principles can be adapted for different concentrations and volumes.
Pre-Protocol Calculations
The fundamental equation for calculating the required mass of the solute is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [17]
-
For 10 mL of 10 mM solution:
-
Mass = (0.010 mol/L) × (0.010 L) × (133.58 g/mol ) = 0.01336 g = 13.4 mg
-
Step-by-Step Methodology
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare it.
-
Working in a fume hood, carefully weigh out 13.4 mg of this compound. Record the exact mass.
-
Causality Check: Using an analytical balance ensures the precision required for an accurate stock concentration.[18]
-
-
Dissolution:
-
Transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small amount of nuclease-free water to rinse the weigh boat and ensure a complete quantitative transfer.
-
Add approximately 7-8 mL of nuclease-free water to the flask.
-
Cap the flask and gently swirl to dissolve the compound. A magnetic stir bar can be used in a beaker before transferring to the flask, but direct preparation in the flask minimizes transfer losses.
-
Troubleshooting: If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes. Avoid excessive heating.
-
-
Bringing to Final Volume:
-
Once the solid is fully dissolved, carefully add nuclease-free water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Causality Check: Using a Class A volumetric flask is critical for achieving high accuracy in the final solution volume.[18]
-
-
Homogenization:
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Sterilization (Application Dependent):
-
For applications in cell culture or other sterile assays, the solution must be sterile-filtered.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter (e.g., PES membrane, which is low protein-binding) to the syringe.[16]
-
Dispense the solution through the filter into a sterile, light-protected container (e.g., a sterile amber vial).
-
Causality Check: A 0.22 µm pore size is the standard for removing bacterial contaminants.[19]
-
-
Aliquoting, Labeling, and Storage:
-
Dispense the final solution into single-use aliquots.
-
Label each vial clearly with: Compound Name, Concentration, Solvent, Date of Preparation, and Preparer's Initials.
-
Store as recommended in Section 2.3.
-
Detailed Protocol: Organic Stock Solution Preparation (e.g., 50 mM in DMSO)
Organic solvents like DMSO are often used for compounds with lower aqueous solubility or for creating highly concentrated stocks for serial dilution.
Pre-Protocol Calculations
-
For 5 mL of 50 mM solution in DMSO:
-
Mass = (0.050 mol/L) × (0.005 L) × (133.58 g/mol ) = 0.03339 g = 33.4 mg
-
Step-by-Step Methodology
-
Weighing: Follow step 4.2.1 to weigh 33.4 mg of the compound into a 5 mL volumetric flask.
-
Dissolution:
-
Add approximately 3-4 mL of anhydrous DMSO to the flask.
-
Scientist's Note: Use anhydrous grade DMSO and handle it in a manner that minimizes water absorption, as it is very hygroscopic.[20]
-
Gently swirl or sonicate to dissolve. The dissolution process may be exothermic; handle with care.
-
-
Final Volume & Homogenization: Follow steps 4.2.3 and 4.2.4, using anhydrous DMSO to bring the solution to the final volume.
-
Sterilization: If required, use a 0.22 µm syringe filter with a PTFE membrane, which is chemically resistant to DMSO.
-
Aliquoting & Storage: Follow step 4.2.6. Store aliquots at -20°C in vials with tightly sealed caps.
Quality Control: A Self-Validating System
Preparing a stock solution is not complete until its concentration is verified, especially for use in sensitive quantitative assays.
-
Spectrophotometry: If the compound has a known chromophore and extinction coefficient (molar absorptivity), UV-Vis spectrophotometry can be used. A concentration can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law.[21] This is a rapid and non-destructive method.
-
Titration: As an amine hydrochloride, the concentration could potentially be verified via acid-base titration.[21][22]
-
LC-MS or HPLC: A dilution of the stock can be analyzed by a calibrated liquid chromatography system to confirm both identity and concentration against a known reference standard.
Scientist's Note: At a minimum, a newly prepared stock solution should be visually inspected for complete dissolution and absence of particulates before use. For critical applications, a more rigorous QC method is strongly advised.
Visualization of Key Workflows
Diagram 1: Solvent Selection Logic
This diagram illustrates the decision-making process for choosing an appropriate solvent system.
Caption: Decision tree for selecting the optimal solvent.
Diagram 2: General Workflow for Stock Solution Preparation
This flowchart provides a visual summary of the entire protocol from calculation to storage.
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Application Notes and Protocols for Cell-Based Screening of Imidazole Derivatives
Introduction: The Therapeutic Promise of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The continued exploration of novel imidazole derivatives necessitates robust and reliable screening methodologies to identify promising lead compounds for drug discovery.[4] This guide provides an in-depth overview and detailed protocols for key cell-based assays tailored for the comprehensive evaluation of imidazole derivatives.
Part 1: Foundational Screening: Assessing Cytotoxicity
A critical initial step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic profile.[3] This foundational screening allows for the determination of the concentration range at which a compound can be safely studied for its intended biological activity, while also identifying derivatives with potent cytotoxic effects for applications such as oncology. The MTT and MTS assays are widely used colorimetric methods for assessing cell viability by measuring the metabolic activity of living cells.[5]
Scientific Rationale
The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. While both assays are similar, the formazan product of MTS is soluble in the cell culture medium, whereas the MTT formazan product is insoluble and requires a solubilization step.[6]
Experimental Workflow: Cytotoxicity Screening
Caption: NF-κB signaling pathway leading to luciferase expression.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct [7]* Complete cell culture medium
-
White, opaque 96-well plates
-
Imidazole derivatives dissolved in DMSO
-
TNF-α (recombinant human)
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivatives in complete medium.
-
Add the diluted compounds to the cells.
-
Incubate for 1 hour prior to stimulation.
-
-
Stimulation:
-
Add TNF-α to the wells at a final concentration that elicits a robust luciferase signal (typically 10-20 ng/mL, to be optimized).
-
Include wells with untreated, unstimulated cells (negative control) and wells with TNF-α-stimulated cells without compound (positive control).
-
Incubate for 6-8 hours at 37°C and 5% CO2. [7]
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the positive control (TNF-α stimulated).
-
Determine the IC50 value for each active compound.
-
Part 3: Targeting Kinases in Cancer
Many imidazole derivatives have been developed as potent kinase inhibitors for cancer therapy. [4]Protein kinases are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. [4]Cell-based assays are crucial for evaluating the ability of imidazole derivatives to inhibit specific kinase signaling pathways within a cellular context.
Scientific Rationale
A common approach to assess the inhibition of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), is to measure the phosphorylation of its downstream targets. [8]For example, the phosphorylation of ERK1/2 is a downstream event of EGFR activation. [8]By stimulating cells with EGF and treating them with imidazole derivatives, the inhibitory effect on the EGFR pathway can be quantified by measuring the levels of phosphorylated ERK1/2 using techniques like Western blotting or cell-based ELISA.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for assessing kinase inhibition by imidazole derivatives.
Detailed Protocol: Cell-Based ELISA for Phospho-ERK1/2
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Serum-free cell culture medium
-
Imidazole derivatives
-
EGF (recombinant human)
-
Cell-based ELISA kit for phospho-ERK1/2
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the imidazole derivatives for 1-2 hours.
-
Stimulate the cells with EGF at a pre-determined optimal concentration for 10-15 minutes.
-
-
Cell Lysis and ELISA:
-
Lyse the cells according to the ELISA kit manufacturer's protocol.
-
Perform the ELISA to detect the levels of phosphorylated ERK1/2. This typically involves capturing total ERK1/2 and then detecting the phosphorylated form with a specific antibody conjugated to an enzyme (e.g., HRP).
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence on a microplate reader.
-
Normalize the signal of the phosphorylated target to the total amount of the target protein.
-
Calculate the percentage of inhibition relative to the EGF-stimulated control and determine the IC50 values.
-
Data Presentation: Representative Kinase Inhibition Data
| Imidazole Derivative | Target Kinase | Cell Line | IC50 (nM) |
| Compound X | EGFR | A431 | 50 |
| Compound Y | VEGFR2 | HUVEC | 120 |
| Compound Z | BRAF | A375 | 35 |
Part 4: Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are major drug targets. [9]Imidazole derivatives can act as agonists or antagonists of GPCRs. [10]Intracellular calcium mobilization assays are widely used to screen for compounds that modulate the activity of Gq-coupled GPCRs. [11]
Scientific Rationale
Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). [12]IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. [12]This transient increase in intracellular calcium can be detected using fluorescent calcium indicators. These indicators exhibit an increase in fluorescence intensity upon binding to calcium. [11]
Signaling Pathway: Gq-Coupled GPCR Activation
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Imidazoles
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of imidazole derivatives. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: I've completed my imidazole synthesis. What are the first steps I should take to purify my crude product?
The initial purification strategy depends on the scale of your reaction and the nature of your target imidazole. A general workflow starts with a simple work-up to remove bulk impurities, followed by a more refined purification technique.
-
Initial Work-up: Begin with a liquid-liquid extraction to partition your imidazole product from water-soluble byproducts and unreacted polar starting materials. If your imidazole is basic, an acid-base extraction can be highly effective.[1][2]
-
Choosing a Primary Purification Method:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.[3]
-
Column Chromatography: This is the most versatile technique for separating complex mixtures, especially for non-crystalline products or when isomers are present.
-
Q2: What are the most common byproducts I should expect in my imidazole synthesis?
Byproduct formation is highly dependent on the synthetic route employed. Here are some common byproducts for widely used methods:
-
Debus-Radziszewski Synthesis: This multicomponent reaction can sometimes yield side products, and complete conversion of starting materials may not always be achieved.[4]
-
Van Leusen Imidazole Synthesis: A common side product is the corresponding oxazole, which can form if the aldimine is not generated in situ before the addition of the tosylmethyl isocyanide (TosMIC) reagent.
-
Metal-Catalyzed Synthesis (e.g., Copper or Palladium): Byproducts can arise from side reactions such as reduction of the aryl halide, O-arylation of ligands, or N-alkylation of the imidazole by tetraalkylammonium cations if used as phase-transfer catalysts.[5] In some cases, trace amounts of side products from coupling at different positions on the heterocyclic ring can also be observed.[5]
Q3: My imidazole derivative shows significant tailing during silica gel column chromatography. Why is this happening and how can I fix it?
Peak tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.
To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or pyridine into your eluent system. This will neutralize the acidic sites on the silica gel, reducing the strong interactions and improving peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. For less polar imidazole derivatives, reversed-phase chromatography using a C18 column can also be an effective alternative.[6]
Troubleshooting Guides by Synthesis Method
Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis, a condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a robust method for preparing polysubstituted imidazoles. However, incomplete reactions and side products can complicate purification.
Common Issues and Solutions:
-
Issue: Presence of unreacted aldehyde in the crude product.
-
Causality: Aldehyd may be present in excess or the reaction may not have gone to completion.
-
Solution 1: Chemical Scavenging. Use a scavenger resin with primary amine functional groups to selectively react with and remove the excess aldehyde. Alternatively, a bisulfite wash during work-up can form a water-soluble adduct with the aldehyde, allowing for its removal in the aqueous phase.
-
Solution 2: Chromatographic Separation. While possible, separating aldehydes from imidazole products can be challenging due to similar polarities. A well-optimized gradient elution may be necessary.
-
-
Issue: Formation of complex mixtures that are difficult to separate.
-
Causality: Side reactions can lead to a variety of related structures.
-
Solution: Recrystallization. For trisubstituted imidazoles like 2,4,5-triphenylimidazole, recrystallization from a suitable solvent such as ethanol is often a highly effective method to obtain a pure product.
-
Van Leusen Imidazole Synthesis
This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to form the imidazole ring. The primary challenge is often the prevention of oxazole formation.
Common Issues and Solutions:
-
Issue: Formation of an oxazole byproduct.
-
Causality: If the aldimine is not formed prior to the introduction of TosMIC, the aldehyde can react directly with TosMIC to yield an oxazole.
-
Solution: Stepwise Addition. Ensure the complete formation of the aldimine by reacting the aldehyde and amine first, before adding the TosMIC reagent. Monitoring the reaction by TLC or NMR to confirm imine formation is recommended.
-
Metal-Catalyzed Cross-Coupling Reactions
Copper and palladium catalysts are frequently used for the N-arylation of imidazoles. While efficient, these reactions can present unique purification challenges.
Common Issues and Solutions:
-
Issue: Removal of the metal catalyst from the final product.
-
Causality: Residual metal from the catalyst can contaminate the product.
-
Solution 1: Filtration. If a heterogeneous catalyst is used, it can often be removed by simple filtration.
-
Solution 2: Scavenger Resins. For homogeneous catalysts, silica-based metal scavengers with functional groups like thiols or triamines can effectively sequester residual palladium or copper.
-
Solution 3: Chromatography. Careful column chromatography can also separate the desired product from the metal complexes.
-
-
Issue: Formation of regioisomers (e.g., 1,4- vs. 1,5-disubstituted imidazoles).
-
Causality: The coupling reaction may not be completely regioselective.
-
Solution: High-Performance Liquid Chromatography (HPLC). Separation of regioisomers often requires the high resolving power of HPLC. A C8 or C18 column with a buffered mobile phase (e.g., methanol/phosphate buffer) can be effective.[7] Methodical screening of different solvent systems and gradients is crucial.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of N-Alkylated Imidazoles
This protocol is effective for separating basic N-alkylated imidazoles from neutral organic impurities.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[2]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[2]
-
Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer.[2]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.[2]
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic.[2]
-
Isolation: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.
Protocol 2: Recrystallization of 2,4,5-Triphenylimidazole
This protocol is a standard method for purifying solid, non-polar imidazole derivatives.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude 2,4,5-triphenylimidazole in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal of Unreacted Aldehyde using a Scavenger Resin
This protocol describes a general procedure for removing excess aldehyde from a reaction mixture.
Procedure:
-
Resin Selection: Choose a macroporous polystyrene resin functionalized with primary amine groups (e.g., aminomethylated polystyrene).
-
Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes before use.
-
Scavenging: Add the scavenger resin (typically 2-3 equivalents relative to the excess aldehyde) to the crude reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the aldehyde by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Filtration: Once the aldehyde is consumed, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with the reaction solvent and combine the filtrates. Proceed with the standard work-up and purification of the imidazole product.
Data Summary and Comparison of Purification Techniques
The choice of purification method is a trade-off between purity, yield, time, and cost. The following table provides a general comparison:
| Purification Method | Typical Purity | Typical Yield | Time | Cost | Best For |
| Recrystallization | >99% | 70-90% | Moderate | Low | Crystalline solids, final purification step. |
| Column Chromatography | 95-99% | 50-80% | High | Moderate | Complex mixtures, non-crystalline products, isomer separation. |
| Acid-Base Extraction | >90% | 80-95% | Low | Low | Removing acidic or basic impurities from neutral compounds. |
Note: These values are estimates and can vary significantly depending on the specific compound and the optimization of the procedure.
Visualizing Purification Workflows
Troubleshooting Logic for Byproduct Removal
Caption: A decision-making workflow for selecting a purification strategy based on byproduct identification.
General Purification Workflow
Caption: A generalized workflow for the purification and analysis of imidazole derivatives.
References
- Cristia, C., Li, J., Freyer, M. W., & Kerwin, S. M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131.
-
ResearchGate. (n.d.). Comparison of methods for the synthesis of 2,4,5-trisubstituted... Retrieved from [Link]
- Pedrosa, M. (2018). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions.
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
- JOCPR. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
- Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015).
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8436-8444.
- Roche. (n.d.).
- Google Patents. (n.d.). WO2019097407A1 - Reactive polymeric resin for removal of aldehydes.
- Sepax. (n.d.). Sepax Polar Imidazole Column Manual.
- HPLC method for separating enantiomers of imidazole deriv
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
MDPI. (n.d.). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Retrieved from [Link]
-
NIH. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Retrieved from [Link]
- NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
- ResearchGate. (2015). (PDF)
- ResearchGate. (2022). (PDF)
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazol concentration for His-Trap purification. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Chromatography Forum. (n.d.). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
- MDPI. (2023). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 28(3), 1033.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF.
- Sandiego. (n.d.).
- Acid-Base Extraction.1. (n.d.).
-
Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]
- ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
- HPLC Troubleshooting Guide. (n.d.).
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2,4,5-trisubstituted imidazoles. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
- NIH. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
-
NIH. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Retrieved from [Link]
-
NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
YouTube. (n.d.). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]
- Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Imidazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification roadblocks in their daily experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the purification of polar imidazole derivatives in a direct question-and-answer format.
Question 1: My polar imidazole derivative shows poor separation and co-elutes with impurities during silica gel column chromatography. What are my options?
Answer: This is a frequent challenge owing to the basicity and polarity of the imidazole nucleus. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If you are using a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate), the high polarity of your imidazole derivative may require a stronger eluent. A gradient elution, starting with a low polarity and gradually increasing it, can effectively separate compounds with close Rf values.[1] Common solvent systems for imidazoles include dichloromethane/methanol and chloroform/methanol.[1]
-
Introduce a Basic Modifier: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase can mitigate these interactions and significantly improve peak shape and resolution.[1]
-
-
Change the Stationary Phase:
-
Alumina: For strongly basic compounds like many imidazoles, basic or neutral alumina can be a superior alternative to silica gel, as it minimizes the strong acidic interactions that cause tailing.[1]
-
Reversed-Phase Chromatography (C18): If your imidazole derivative has sufficient non-polar character, reversed-phase chromatography can be an excellent option. This technique separates compounds based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.[2][3]
-
-
Consider Dry Loading: For highly polar compounds that are sparingly soluble in the initial mobile phase, dry loading is recommended.[1] This involves pre-adsorbing your crude sample onto a small amount of silica gel and then loading the solid material onto the column. This technique often leads to sharper bands and better separation.
Question 2: During recrystallization, my polar imidazole derivative "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common phenomenon that occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This is often due to high solute concentration, rapid cooling, or an inappropriate solvent choice. Here are several strategies to induce crystallization:[2]
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help achieve a gradual temperature decrease, providing more time for crystal nucleation and growth.[1][2]
-
Adjust Solvent System:
-
Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution to ensure it remains fully dissolved as it cools.[1][2]
-
Try a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective.[1] Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes slightly turbid.[2]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution. This provides a template for other molecules to crystallize upon.[1][2]
-
Question 3: I'm struggling with emulsion formation during the acid-base extraction of my imidazole derivative. How can I break the emulsion?
Answer: Emulsions are common when working with basic compounds like imidazoles, especially when the mixture is shaken too vigorously.[1] Here are some techniques to break an emulsion:
-
"Wait and See": Sometimes, simply allowing the mixture to stand undisturbed for a period can lead to layer separation.
-
Mechanical Agitation: Gently swirl or stir the mixture with a glass rod.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filtering the entire mixture through a bed of Celite or glass wool can sometimes break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.
Question 4: My highly polar imidazole derivative is not retained on a C18 reversed-phase column and elutes in the void volume. What can I do?
Answer: This indicates that your compound is too polar for standard reversed-phase conditions and has minimal interaction with the non-polar stationary phase. Here are some strategies to increase retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes, offering better retention than traditional C18 columns.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. In HILIC, a polar stationary phase (like silica or a bonded polar phase) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable compounds. For basic imidazoles, an alkyl sulfonate can be used as an ion-pairing agent.
Section 2: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key purification workflows.
Protocol 1: Flash Column Chromatography of a Polar Imidazole Derivative
This protocol provides a general guideline for purifying a polar imidazole derivative using normal-phase flash chromatography.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with increasing polarity).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for Polar Compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.[1]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Polar Imidazole Derivative
This protocol outlines the steps for purifying a solid polar imidazole derivative by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too "good."[1]
-
If it is insoluble, heat the solvent to its boiling point. If the solid dissolves when hot, it is a potentially good solvent.[1]
-
Allow the hot solution to cool. If crystals form, you have found a suitable solvent.[1] If a single solvent is not ideal, a two-solvent system may be necessary.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Crystallization:
-
Isolation and Drying:
Section 3: Data Presentation and Visualization
Table 1: Common Solvent Systems for Chromatography of Polar Imidazoles
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Application Notes |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | Good for moderately polar imidazoles. The modifier reduces tailing. |
| Silica Gel | Chloroform/Methanol | 0.1-1% Ammonia in Methanol | Similar to DCM/MeOH, can offer different selectivity. |
| Alumina (Basic/Neutral) | Ethyl Acetate/Hexane | N/A | Recommended for strongly basic imidazoles to prevent degradation. |
| C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or TFA | Suitable for imidazoles with some non-polar character. The acid improves peak shape.[4] |
| HILIC | Acetonitrile/Water | Ammonium Acetate or Formate | Ideal for very polar imidazoles that are not retained on C18. |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Sources
Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of (1H-Imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important imidazole derivative. As a structural analog of histamine, (1H-Imidazol-2-yl)methanamine is a valuable building block in medicinal chemistry for the development of novel therapeutics targeting histamine receptors.[1] This guide will focus on a common and scalable synthetic route: the reduction of 2-cyanoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most prevalent and scalable method for the synthesis of (1H-Imidazol-2-yl)methanamine is the reduction of 2-cyanoimidazole. This precursor is accessible through various methods, including the dehydration of 2-imidazolecarboxamide. The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH4). The choice of method often depends on the scale of the reaction, available equipment, and safety considerations. An alternative, though less common, route involves the amination of 2-(chloromethyl)imidazole.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, a thorough risk assessment is crucial. If using lithium aluminum hydride, it is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Raney® Nickel). Ensure the use of appropriate high-pressure equipment and adherence to all safety protocols for handling hydrogen and pyrophoric catalysts. The final product is a hydrochloride salt, and the use of hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: The progress of the reduction of 2-cyanoimidazole can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a polar solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for separating the starting material, intermediate imine (if any), and the final product. Staining with ninhydrin is useful for visualizing the primary amine product. For LC-MS, monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak provides a quantitative assessment of the reaction's progress.
Q4: What are the common challenges in purifying this compound at a larger scale?
A4: (1H-Imidazol-2-yl)methanamine and its hydrochloride salt are highly polar and often water-soluble, which can make extraction and purification challenging. The free base can be difficult to extract from aqueous work-up solutions. Purification of the hydrochloride salt can be complicated by its potential hygroscopicity. Recrystallization is the preferred method for purification on a large scale. Careful selection of the recrystallization solvent system is critical to obtain a high-purity, crystalline product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 2-cyanoimidazole | Catalyst poisoning (catalytic hydrogenation): Trace impurities in the starting material or solvent can deactivate the catalyst. Inactive reducing agent (LiAlH4): The LiAlH4 may have degraded due to improper storage or handling. Insufficient reaction time or temperature. | Purify the starting material: Recrystallize or pass the 2-cyanoimidazole through a short plug of silica gel. Use high-purity, anhydrous solvents. Use fresh, properly handled LiAlH4: Titrate the LiAlH4 solution to determine its active concentration before use. Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress. |
| Formation of significant side products | Over-reduction: In some cases, the imidazole ring can be susceptible to reduction under harsh conditions. Formation of secondary amines: The newly formed primary amine can react with the intermediate imine. | Milder reaction conditions: Use a less reactive reducing agent or lower the reaction temperature and pressure. Slow addition of the reducing agent: This can help to minimize the concentration of the intermediate imine and reduce the likelihood of secondary amine formation. |
| Difficulty isolating the product from the aqueous phase | High polarity and water solubility of the amine. | Salt formation and extraction: Convert the amine to its hydrochloride salt in the aqueous phase and then extract with a suitable organic solvent. Solvent evaporation: If the product is in the aqueous phase, carefully neutralize and evaporate the water under reduced pressure. The crude product can then be taken up in an organic solvent. |
| Product is an oil or a sticky solid after purification | Presence of residual solvent or impurities. Hygroscopic nature of the hydrochloride salt. | Thorough drying: Dry the product under high vacuum for an extended period. Recrystallization: Use an appropriate solvent system (e.g., ethanol/diethyl ether, methanol/isopropanol) to induce crystallization. Trituration: If recrystallization is difficult, triturate the oil with a non-polar solvent to induce solidification. |
| Inconsistent yields upon scale-up | Inefficient heat transfer: Exothermic reactions can lead to localized overheating and side reactions. Poor mixing: Inadequate agitation can result in non-homogeneous reaction conditions. | Improve heat management: Use a reactor with a larger surface area-to-volume ratio or a cooling system. Ensure efficient stirring: Use an overhead stirrer for larger scale reactions to ensure proper mixing of all reagents. |
Detailed Experimental Protocol: Synthesis of (1H-Imidazol-2-yl)methanamine dihydrochloride via Reduction of 2-Cyanoimidazole
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Step 1: Reduction of 2-Cyanoimidazole to (1H-Imidazol-2-yl)methanamine
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Cyanoimidazole
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diethyl ether, anhydrous
-
Ethanol, absolute
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanoimidazole (1.0 eq) and anhydrous THF.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH4 (typically 1.5-2.0 eq) in anhydrous THF via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL per g of LiAlH4), 15% aqueous sodium hydroxide (x mL per g of LiAlH4), and then water again (3x mL per g of LiAlH4). A granular precipitate should form.
-
Isolation of the Free Base: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1H-Imidazol-2-yl)methanamine as an oil or a solid.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of absolute ethanol. Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford (1H-Imidazol-2-yl)methanamine dihydrochloride as a solid.
Data Summary
| Compound | Molecular Weight | Typical Yield | Appearance | Key Analytical Data |
| 2-Cyanoimidazole | 93.08 g/mol | - | White to off-white solid | ¹H NMR, ¹³C NMR, IR |
| (1H-Imidazol-2-yl)methanamine | 97.12 g/mol | 70-85% (crude) | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, MS (ESI+) |
| (1H-Imidazol-2-yl)methanamine Dihydrochloride | 169.04 g/mol | 60-75% (overall) | White to off-white crystalline solid | ¹H NMR, ¹³C NMR, Elemental Analysis |
References
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available from: [Link]
Sources
Optimizing reaction time for imine formation in imidazole synthesis
Technical Support Center: Imidazole Synthesis Optimization
Introduction
Welcome to the technical support center for imidazole synthesis. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward imine formation—the critical condensation step between an amine and a carbonyl compound—can become a significant bottleneck in complex synthetic workflows like the Debus-Radziszewski or van Leusen syntheses.[1][2] A sluggish or incomplete imine formation directly impacts yield, purity, and project timelines.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles governing reaction kinetics. Our goal is to empower you, the researcher, to diagnose issues, make informed decisions, and rationally optimize your reaction conditions for rapid and efficient imidazole synthesis.
Part 1: Foundational Principles & Common Sticking Points
This section addresses the most common questions regarding the kinetics of the imine condensation step.
Question 1: My imine formation is stalled or extremely slow. What are the most critical factors I need to investigate immediately?
Answer: When an imine condensation reaction underperforms, the cause almost always lies within one of three core parameters: pH control, water management, or reactant electronics/sterics.
-
pH is the Master Variable: The rate of imine formation is exquisitely sensitive to pH, with the optimal rate typically falling within a narrow window of pH 4-5.[3][4][5] This is due to the dual nature of the mechanism. The initial nucleophilic attack of the amine on the carbonyl is rate-limiting at very low pH because the amine is protonated and non-nucleophilic.[3] Conversely, the final dehydration of the carbinolamine intermediate to form the imine is rate-limiting at high pH because there is insufficient acid to protonate the hydroxyl group, making it a poor leaving group (OH⁻ vs. H₂O).[4][5] An incorrect pH is the most frequent cause of a failed reaction.
-
Water is the Enemy of Progress: Imine formation is a reversible condensation reaction that produces water as a byproduct.[5][6] According to Le Châtelier's principle, the presence of excess water in the reaction medium will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[5] Active and efficient removal of water is non-negotiable for high yields.
-
Reactant Identity Matters: The electronic and steric properties of your aldehyde/ketone and amine precursors profoundly influence the reaction rate.
-
Aldehydes > Ketones: Aldehydes are inherently more electrophilic and less sterically hindered than ketones, and thus react much faster.[5]
-
Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack and leading to faster imine formation.[7] Conversely, electron-donating groups (e.g., -OCH₃) slow the reaction down.[7]
-
Below is a workflow to guide your initial troubleshooting efforts.
Question 2: How does the choice of acid catalyst impact the reaction time?
Answer: The acid catalyst plays a crucial role in accelerating two key steps of the mechanism:
-
Carbonyl Activation: It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic amine.[5][8]
-
Leaving Group Formation: It protonates the hydroxyl of the carbinolamine intermediate, converting it into a much better leaving group (H₂O).[5]
The choice of acid is a delicate balance. A strong mineral acid (e.g., HCl, H₂SO₄) can fully protonate the primary amine starting material, rendering it non-nucleophilic and stopping the reaction.[3] Therefore, weaker acids are generally preferred. Acetic acid is a common and effective choice as it is strong enough to facilitate catalysis without completely sequestering the amine. For less reactive substrates, a slightly stronger catalyst like p-toluenesulfonic acid (p-TsOH) can be used, but care must be taken with stoichiometry.[2] In some cases, Lewis acids or even solid-supported acid catalysts can also be employed to enhance the reaction rate.
The general mechanism, highlighting the catalytic role of acid (H-A), is shown below. The dehydration step is typically the rate-determining step.[5]
Part 2: Advanced Troubleshooting and Optimization Strategies
This section explores solutions for more challenging systems and advanced methods to dramatically reduce reaction times.
Question 3: I'm working with a sterically hindered ketone and a bulky amine, and the reaction is not proceeding even with optimized pH and water removal. What are my next steps?
Answer: Steric hindrance significantly slows down both the initial nucleophilic attack and the subsequent conformational changes required for dehydration.[5] For these challenging substrates, you need to increase the energy input and potentially use more specialized reagents.
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent (e.g., toluene instead of methanol) can provide the necessary activation energy. Toluene is particularly advantageous as it allows for azeotropic removal of water using a Dean-Stark apparatus, which is highly effective.[5]
-
Microwave-Assisted Synthesis: For a more dramatic rate enhancement, microwave irradiation is a powerful tool.[9] Microwaves selectively heat polar molecules, leading to rapid, localized heating that can accelerate reactions from hours to mere minutes.[10][11] This method is particularly effective for overcoming the high activation barriers associated with sterically demanding substrates.
Table 1: Comparison of Conventional vs. Microwave-Assisted Imine Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale for Improvement |
|---|---|---|---|
| Reaction Time | Hours to Days | 4-10 minutes[10] | Rapid, direct heating of reactants overcomes activation energy barriers much faster.[9] |
| Temperature | Dependent on solvent boiling point | Can exceed solvent boiling point in sealed vessels | Superheating allows for exploration of higher energy reaction pathways. |
| Side Reactions | Can be significant over long periods | Often minimized due to short reaction times | Reduced exposure to high temperatures minimizes thermal decomposition. |
| Typical Yields | Variable | Often excellent[10] | Rapid conversion prevents equilibrium from shifting back and reduces degradation. |
-
Use of Activating Agents: Consider using activating agents like tris(2,2,2-trifluoroethyl)borate, which can facilitate condensation under mild conditions even for difficult substrates.[11]
Question 4: My target imidazole is sensitive to high temperatures. How can I accelerate imine formation under milder conditions?
Answer: When thermal escalation is not an option, optimization must focus on maximizing reactant reactivity and catalyst efficiency at lower temperatures.
-
Re-evaluate Reactant Structure: If feasible within your synthetic plan, consider if a less-hindered amine or a more electrophilic aldehyde could be used. As shown in the table below, using an aldehyde with an electron-withdrawing group can increase the rate constant by over an order of magnitude.[7]
Table 2: Effect of Aldehyde Substituent on Imine Formation Rate
| Aldehyde Substituent (para-) | Relative Rate Constant (k_rel) | Causality |
|---|---|---|
| -OCH₃ (Electron-Donating) | 0.64 | Decreases carbonyl electrophilicity, slowing nucleophilic attack.[7] |
| -H (Unsubstituted) | 1.00 | Baseline for comparison.[7] |
| -NO₂ (Electron-Withdrawing) | 11.00 | Increases carbonyl electrophilicity, accelerating nucleophilic attack.[7] |
-
Highly Efficient Water Scavenging: At lower temperatures, water removal is even more critical. Ensure your drying agent is properly activated and used in sufficient excess. For example, molecular sieves should be rigorously dried in a vacuum oven before use.[11]
-
Organocatalysis: Consider using an organocatalyst like pyrrolidine. This type of catalyst operates via an iminium ion activation mechanism, which can proceed efficiently under simple, mild conditions without the need for acids or metals.[11]
Part 3: Standard Operating Protocols
Protocol 1: General Procedure for Microwave-Assisted, One-Pot Imidazole Synthesis
This protocol is adapted for the rapid synthesis of polysubstituted imidazoles, leveraging the in-situ formation of the imine intermediate.[10][12]
Materials:
-
Benzil (or other 1,2-dicarbonyl compound): 1.0 mmol
-
Aromatic Aldehyde: 1.0 mmol
-
Primary Amine: 1.1 mmol
-
Ammonium Acetate (NH₄OAc): 2.0 mmol
-
Solvent (e.g., Ethanol or H₂O): 3-5 mL
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the microwave reaction vessel, add the 1,2-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.1 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add the chosen solvent (3-5 mL) and the magnetic stir bar. Seal the vessel securely.
-
Scientist's Note: Ammonium acetate serves as the ammonia source for the imidazole ring construction. The primary amine and aldehyde first react to form the crucial imine intermediate in situ.
-
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set power (e.g., 400 W) for 4-9 minutes.[10] Monitor the reaction progress by TLC or LC-MS if possible.
-
Causality: The microwave energy rapidly accelerates both the initial imine formation and the subsequent cyclization and oxidation steps, telescoping a multi-hour reflux into a single, short operation.[9]
-
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the mixture to a beaker and add cold water (20 mL) to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure imidazole derivative.
Protocol 2: Screening for Optimal pH in Imine Formation
Objective: To empirically determine the optimal pH for the rate-determining imine formation step for a novel set of substrates.
Procedure:
-
Setup Parallel Reactions: Prepare 5 small-scale reactions (e.g., in vials with stir bars) with your aldehyde (1.0 equiv) and amine (1.1 equiv) in a suitable solvent (e.g., methanol).
-
pH Adjustment:
-
Vial 1: No acid (control).
-
Vial 2: Add reagents to achieve a buffered pH of ~3.
-
Vial 4: Add reagents to achieve a buffered pH of ~7.
-
Vial 5: Add reagents to achieve a buffered pH of ~9.
-
Note: Use a suitable buffer system or carefully add dilute acetic acid/base to adjust the pH.
-
-
Reaction Monitoring: Stir all reactions at a constant temperature (e.g., room temperature or 40 °C). At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each vial and analyze by a suitable method (¹H NMR, LC-MS, or GC-MS) to quantify the conversion to the imine product.
-
Data Analysis: Plot the percentage conversion versus time for each pH value. The pH that shows the fastest rate of conversion to the imine is the optimal pH for your specific substrate pairing. This is a direct application of physical organic principles to reaction optimization.[5]
References
-
12.3: Reaction with Primary Amines to form Imines . Chemistry LibreTexts. [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques . International Journal of Advanced Research in Science, Communication and Technology (ijarsct). [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis . Molecules (MDPI). [Link]
-
21.4. Imine formation . Organic Chemistry II - Lumen Learning. [Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control . Journal of the American Chemical Society. [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule . Journal of the American Chemical Society. [Link]
-
imine preparation & formation mechanism . ChemHelpAsap (YouTube). [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains . RSC Advances. [Link]
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles . Scientific Reports (Nature). [Link]
-
Imine formation-Typical procedures . OperaChem. [Link]
-
Imines – Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement . Organic Chemistry Portal. [Link]
-
Imidazole synthesis . Organic Chemistry Portal. [Link]
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes . Journal of the American Chemical Society. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . Biomolecules (MDPI). [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) . Organic & Biomolecular Chemistry. [Link]
-
Kinetics and thermodynamics of imine 3 synthesis in the presence... . ResearchGate. [Link]
-
Formation of Imines and Enamines . Chemistry Steps. [Link]
Sources
- 1. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of (1H-Imidazol-2-yl)methanamine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile binding properties and presence in numerous biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (1H-Imidazol-2-yl)methanamine hydrochloride analogs, a class of compounds with significant potential for interacting with various biological targets, most notably G-protein coupled receptors (GPCRs) such as histamine receptors.
This document synthesizes available experimental data to elucidate how structural modifications to the (1H-Imidazol-2-yl)methanamine core influence biological activity. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this guide aims to empower researchers in the rational design of more potent and selective drug candidates.
The (1H-Imidazol-2-yl)methanamine Scaffold: A Privileged Structure
The (1H-Imidazol-2-yl)methanamine core is a key pharmacophore that mimics aspects of the endogenous neurotransmitter histamine. This structural similarity makes its analogs prime candidates for interaction with histamine receptors (H1, H2, H3, and H4), which are implicated in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[3] The exploration of analogs of this scaffold is driven by the quest for subtype-selective ligands that can offer therapeutic benefits with reduced side effects.
Comparative Analysis of Biological Activity
Targeting Histamine Receptors
The primary biological targets for (1H-Imidazol-2-yl)methanamine analogs are the four subtypes of histamine receptors. The affinity and selectivity for these receptors are highly dependent on the nature and position of substituents.
A study on 2-substituted histamine analogs revealed that modifications at the 2-position of the imidazole ring can significantly impact agonist/antagonist activity and selectivity.[4] For instance, the introduction of a substituted phenyl group at the C2 position can lead to potent and selective H1 receptor agonists.[4] This suggests that analogs of (1H-Imidazol-2-yl)methanamine with aryl or heteroaryl substitutions on the imidazole ring could exhibit significant and selective activity at histamine receptors.
Table 1: Comparative Activity of 2-Substituted Histamine Analogs at the H1 Receptor [4]
| Compound | R-Group at C2 | H1 Receptor Activity (pD2) on Guinea Pig Ileum | Relative Activity (%) |
| Histamine | H | 6.12 | 100 |
| 35 | 3-Bromophenyl | 6.12 | 100 |
| 36 | 3-Iodophenyl | 6.12 | 100 |
| 39 | 3-(Trifluoromethyl)phenyl | 6.81 | 128 |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
The data in Table 1 clearly demonstrates that substitution at the 2-position of the imidazole ring with certain phenyl groups can enhance H1 agonist activity compared to histamine itself.[4] This provides a strong rationale for exploring similar substitutions on the (1H-Imidazol-2-yl)methanamine scaffold.
Furthermore, exploration of non-imidazole ligands has provided insights into the key interaction points within the histamine H3 receptor, highlighting the importance of basic moieties and their spatial arrangement for high affinity.[5][6] This knowledge can be extrapolated to the design of (1H-Imidazol-2-yl)methanamine analogs, where modifications to the aminomethyl side chain could modulate H3 receptor affinity and functional activity.
Monoamine Oxidase Inhibition
The imidazole nucleus is also a known pharmacophore in the design of monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[8] The structural features of (1H-Imidazol-2-yl)methanamine analogs, particularly the presence of a primary or secondary amine, make them potential candidates for MAO inhibition.
A study on polyamine analogs as MAO inhibitors revealed that constraining the linker between amine functions can lead to potent and selective inhibitors.[7] This suggests that modifications to the length and rigidity of the side chain in (1H-Imidazol-2-yl)methanamine analogs could be a viable strategy for developing novel MAO inhibitors.
Table 2: Monoamine Oxidase Inhibitory Activity of Selected Methylene Blue Analogs [9]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Methylene Blue | 0.07 | >10 |
| Cresyl Violet | 0.0037 | 0.15 |
| Nile Blue | 0.0077 | 0.012 |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
While not direct analogs, the data in Table 2 illustrates the principle that structural modifications can dramatically impact potency and selectivity for MAO isoforms.[9] This underscores the potential for discovering potent and selective MAO inhibitors within the (1H-Imidazol-2-yl)methanamine chemical space.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of (1H-Imidazol-2-yl)methanamine Analogs
A general and efficient method for the synthesis of 2-substituted imidazoles involves the reaction of an appropriate amidine with a haloketone. The following protocol is a generalized procedure based on established methods.[4][10]
Workflow for the Synthesis of (1H-Imidazol-2-yl)methanamine Analogs
Caption: A generalized workflow for the synthesis of 2-substituted imidazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add the corresponding α-haloketone (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Salt Formation: If required, dissolve the free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Radioligand Binding Assay for Histamine Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] The following is a generalized protocol for a competitive binding assay.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Reaction Mixture: In a microtiter plate, combine the cell membranes expressing the target histamine receptor subtype, a known concentration of a suitable radioligand (e.g., [³H]mepyramine for H1 receptors), and varying concentrations of the test compound.[4]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay.[13]
Workflow for MAO Inhibition Assay
Caption: A generalized workflow for an in vitro monoamine oxidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), and the test compounds in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the MAO enzyme and varying concentrations of the test compound. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay). The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis: Plot the rate of reaction (or endpoint fluorescence) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Structure-Activity Relationship Insights
Based on the available data for imidazole-containing compounds, several key SAR principles can be proposed for the (1H-Imidazol-2-yl)methanamine scaffold:
-
Substitution on the Imidazole Ring:
-
Position 2: As demonstrated with histamine analogs, this position is critical for modulating activity and selectivity at histamine receptors.[4] Aromatic or heteroaromatic substituents with specific electronic properties (e.g., electron-withdrawing groups) can enhance potency.
-
Positions 4 and 5: Modifications at these positions can also influence receptor interaction. The precise impact will depend on the specific target and the nature of the substituent.
-
-
Modifications of the Aminomethyl Side Chain:
-
N-Alkylation: The degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine) is a key determinant of activity. For many GPCRs, a secondary or tertiary amine is preferred for optimal interaction.
-
Chain Length and Conformation: The length and flexibility of the linker between the imidazole ring and the amine are crucial for correctly positioning the key pharmacophoric elements within the receptor binding pocket. Constraining the conformation of this linker, for example, by incorporating it into a ring system, can enhance affinity and selectivity.[7]
-
Logical Relationship of SAR
Caption: The interplay between structural modifications and pharmacological outcomes.
Future Directions and Conclusion
The (1H-Imidazol-2-yl)methanamine scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological systems. The SAR insights gleaned from related imidazole derivatives provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. A comprehensive screening against a panel of receptors, including all four histamine receptor subtypes and both MAO isoforms, would provide a clearer picture of the SAR for this chemical class. The integration of computational modeling, such as docking studies and QSAR, will be invaluable in refining the design of next-generation compounds.[14]
This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space. By leveraging the principles outlined herein, the scientific community can accelerate the discovery of novel drug candidates with the potential to address unmet medical needs.
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A Senior Application Scientist's Guide to Validating Imidazole Ligand Binding Affinity
In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone in the design of novel therapeutics, demonstrating remarkable versatility in targeting a wide array of protein classes. The journey from a promising hit to a viable lead candidate, however, is critically dependent on the accurate and robust characterization of its binding affinity to the target protein. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of novel imidazole ligands, offering insights honed from years of field experience to researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the underlying principles and the rationale behind experimental choices, ensuring a self-validating and rigorous approach to your binding studies.
The Crucial Role of Binding Affinity in Drug Development
Binding affinity, quantified by the dissociation constant (KD), is a fundamental parameter in pharmacology. It dictates the concentration of a ligand required to occupy 50% of the target protein's binding sites at equilibrium. A lower KD value signifies a higher binding affinity. Accurate determination of KD is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the imidazole core and its substituents impact binding potency.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance affinity and selectivity.
-
Translational Confidence: Providing a reliable measure of a compound's potential in vivo efficacy.
This guide will navigate through a selection of the most powerful and widely adopted techniques for determining the binding affinity of small molecules like imidazole ligands. We will dissect their theoretical underpinnings, provide detailed experimental protocols, and compare their relative strengths and weaknesses.
A Comparative Overview of Key Binding Affinity Assays
The selection of an appropriate assay for determining the binding affinity of your novel imidazole ligand is a critical decision that will be influenced by factors such as the nature of your target protein, the required throughput, and the level of thermodynamic detail you wish to obtain. Here, we present a comparative analysis of four gold-standard techniques.
| Technique | Principle | Key Outputs | Advantages | Limitations | Best Suited For |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[1][2] | KD, kon, koff | Real-time, label-free, provides kinetic data.[1][2] | Requires protein immobilization, potential for mass transport limitations. | Detailed kinetic profiling and fragment screening. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[3][4] | KD, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile.[3][5] | Requires larger amounts of protein and ligand, lower throughput. | In-depth thermodynamic characterization of lead compounds. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon ligand binding.[6][7] | KD | Low sample consumption, tolerant of complex biological matrices.[6][8] | Requires fluorescent labeling of one binding partner. | Validating hits in complex lysates and for challenging targets. |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by a test compound.[9][10] | Ki | High sensitivity, well-established for membrane proteins like GPCRs.[9][11] | Requires a suitable radioligand, safety considerations for handling radioactivity. | High-throughput screening and SAR studies for GPCRs. |
In-Depth Methodologies and Experimental Protocols
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful optical technique that provides real-time, label-free detection of biomolecular interactions.[1][2] It has become a gold standard for characterizing the binding of small molecules to immobilized protein targets.[2]
Causality Behind Experimental Choices: The choice of immobilization strategy is critical. Amine coupling is common, but for proteins where primary amines are involved in binding, alternative methods like His-tag capture should be employed to ensure the binding site remains accessible. The flow rate during the experiment is optimized to minimize mass transport effects, where the rate of ligand delivery to the surface, rather than the intrinsic binding rate, becomes the limiting factor.
Experimental Workflow Diagram:
Caption: A typical workflow for an SPR experiment.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface.
-
Ligand Preparation: Prepare a series of dilutions of the imidazole ligand in the running buffer.
-
Association Phase: Inject the ligand solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (response units, RU).
-
Dissociation Phase: Replace the ligand solution with running buffer and monitor the decrease in the SPR signal as the ligand dissociates from the protein.
-
Regeneration: Inject a solution (e.g., low pH glycine) to remove any remaining bound ligand and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] It is a label-free, in-solution technique that requires no modification of the binding partners.[3]
Causality Behind Experimental Choices: The choice of buffer is critical in ITC, as mismatched buffers between the syringe and the cell can lead to large heats of dilution that can obscure the true binding signal. Dialyzing both the protein and the ligand in the same buffer is a standard and essential practice. The concentrations of the protein and ligand are chosen to ensure a "c-value" (c = [Protein] * n / KD) that allows for a sigmoidal binding isotherm, from which the binding parameters can be accurately determined.
Experimental Workflow Diagram:
Caption: The workflow for a typical ITC experiment.
Step-by-Step Protocol:
-
Sample Preparation: Thoroughly dialyze the purified protein and the imidazole ligand against the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: Record the heat change for each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the KD, enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[5]
Microscale Thermophoresis (MST): High Sensitivity with Low Sample Consumption
MST is a versatile technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[7] This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding.[7]
Causality Behind Experimental Choices: The choice of fluorescent label and labeling strategy is crucial to ensure that the label does not interfere with the binding interaction. For proteins, labeling of a His-tag or a specific cysteine residue away from the binding site is often preferred. The concentration of the fluorescently labeled molecule is kept constant and low, while the concentration of the unlabeled ligand is varied.[12] This ensures that the binding event is the primary driver of the observed change in thermophoresis.
Experimental Workflow Diagram:
Caption: A streamlined workflow for an MST experiment.
Step-by-Step Protocol:
-
Protein Labeling: Covalently attach a fluorescent dye to the target protein.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled imidazole ligand. Mix each ligand dilution with a constant concentration of the labeled protein.
-
Measurement: Load the samples into glass capillaries and place them in the MST instrument. An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the normalized fluorescence is plotted against the ligand concentration, and the resulting binding curve is fitted to determine the KD.
Radioligand Binding Assays: The Classic Approach for Membrane Targets
Radioligand binding assays are a highly sensitive and well-established method for quantifying ligand-receptor interactions, particularly for G-protein coupled receptors (GPCRs).[9][11] These assays typically involve the use of a radiolabeled ligand that binds to the target receptor with high affinity and specificity.
Causality Behind Experimental Choices: The choice of a suitable radioligand is paramount. It should have high affinity and low non-specific binding. The concentration of the radioligand is typically kept at or below its KD value to ensure that the assay is sensitive to competition from the unlabeled test ligand.[13] The incubation time is optimized to ensure that the binding reaction has reached equilibrium.[9][13]
Experimental Workflow Diagram:
Caption: The workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.[14]
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled imidazole test ligand.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.[14]
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding inhibited by the test ligand against its concentration to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
The Emerging Role of Computational Methods
In addition to experimental validation, computational approaches play an increasingly important role in predicting and understanding ligand binding affinity.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity using a scoring function. Docking is a valuable tool for virtual screening and for generating initial hypotheses about the binding mode of imidazole ligands.[15][16]
-
Free Energy Perturbation (FEP): FEP is a more rigorous computational method that uses molecular dynamics simulations to calculate the relative binding free energies of a series of congeneric ligands.[17][18] While computationally expensive, FEP can provide highly accurate predictions of binding affinity.[17]
It is crucial to remember that computational predictions should always be validated experimentally.
Conclusion: A Multi-faceted Approach to Binding Affinity Validation
The accurate determination of binding affinity is a cornerstone of modern drug discovery. As we have seen, a variety of powerful techniques are available to the researcher, each with its own set of strengths and limitations. For novel imidazole ligands, a multi-faceted approach is often the most prudent. Initial screening and SAR studies may be efficiently conducted using higher-throughput methods like radioligand binding assays or SPR. For lead compounds, the detailed thermodynamic and kinetic information provided by ITC and SPR, respectively, is invaluable. MST offers a powerful alternative for challenging systems and when sample availability is limited. By carefully selecting the appropriate methodologies and understanding the principles that underpin them, researchers can confidently and accurately validate the binding affinity of their novel imidazole ligands, paving the way for the development of the next generation of therapeutics.
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A Researcher's Guide to Histamine Receptor Subtype Selectivity
In the landscape of cellular signaling and pharmacology, histamine stands out as a pleiotropic signaling molecule, orchestrating a vast array of physiological and pathological processes. Its actions, ranging from allergic responses and gastric acid secretion to neurotransmission, are dictated by its binding to four distinct G-protein coupled receptor (GPCR) subtypes: H1, H2, H3, and H4.[1] For researchers in drug development and molecular biology, the ability to selectively target these receptor subtypes is paramount. An antagonist for the H1 receptor is a cornerstone for treating allergies, while an H2 antagonist is used for managing gastric ulcers.[2] Meanwhile, ligands for the H3 and H4 receptors are under active investigation for neurological and inflammatory disorders, respectively.[2][3]
This guide provides a comparative analysis of histamine receptor subtype selectivity, offering in-depth technical insights into the divergent signaling pathways that form the basis of their unique functions, the pharmacological tools available to dissect these functions, and the experimental methodologies required to validate ligand selectivity.
Divergent Signaling: The Foundation of Subtype-Specific Function
The distinct physiological roles of the four histamine receptor subtypes are fundamentally rooted in their differential coupling to intracellular G-protein families.[1] This coupling initiates unique downstream signaling cascades, leading to varied cellular responses.
-
H1 Receptor (H1R): Primarily couples to Gαq/11 proteins.[4][5] Upon activation, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][6] This cascade is central to allergic and inflammatory responses.[4] Recent studies also show that H1R-mediated signaling can regulate c-Jun N-terminal kinase (JNK) phosphorylation through a Gq/Ca2+/PKC-dependent pathway.[7]
-
H2 Receptor (H2R): Canonically couples to Gαs proteins.[6][8][9] Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[6] cAMP, in turn, activates Protein Kinase A (PKA), a key mediator of many cellular processes, including gastric acid secretion by parietal cells.[9][10] While predominantly Gs-coupled, there is evidence that H2R can also couple to Gαq in certain cellular contexts.[6][8][11]
-
H3 Receptor (H3R) & H4 Receptor (H4R): Both the H3 and H4 receptors primarily couple to Gαi/o proteins.[11][12] The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][13] The dissociated Gβγ subunits can also exert their own effects, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, which generally leads to neuronal inhibition.[11][13] This is particularly relevant for the H3 receptor, which acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[1][14] The H4 receptor, predominantly found on immune cells, plays a crucial role in inflammatory cell chemotaxis and cytokine release.[11][15]
The following diagram illustrates the primary signaling pathways initiated by each histamine receptor subtype.
Caption: Canonical G-protein signaling pathways for histamine receptor subtypes.
Pharmacological Tools for Dissecting Selectivity
The development of subtype-selective ligands (agonists and antagonists) has been instrumental in elucidating the distinct functions of each histamine receptor. Selectivity is a quantitative measure, typically expressed as the ratio of binding affinities (Ki) or functional potencies (EC50 for agonists, IC50 or KD for antagonists) for a target receptor versus other receptors. A higher ratio signifies greater selectivity.
The table below provides a comparative overview of the binding affinities (Ki, in nM) for several commonly used selective antagonists across the four human histamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) | Primary Selectivity |
| Mepyramine | ~1-3 | >10,000 | >10,000 | >10,000 | H1 |
| Cetirizine | ~6[16] | >10,000 | >10,000 | >10,000 | H1 |
| Ranitidine | >10,000 | ~40-100 | >10,000 | >10,000 | H2 |
| Famotidine | >10,000 | ~10-30 | >10,000 | >10,000 | H2 |
| Thioperamide | ~3000 | ~4000 | ~1-5 | ~30-100 | H3/H4 |
| Pitolisant | >10,000 | >10,000 | ~1-2 | >5,000 | H3 |
| JNJ7777120 | >10,000 | >10,000 | ~100-200 | ~2-15 | H4 |
Data are compiled from various sources and represent approximate values for comparative purposes. Actual values may vary depending on the specific assay conditions.
Causality Behind Ligand Choice:
-
For studying H1-mediated effects, Mepyramine or Cetirizine are excellent choices due to their high affinity and >1000-fold selectivity over other subtypes.[16]
-
To investigate H2-dependent pathways, Famotidine or Ranitidine provide robust and selective antagonism.[17]
Experimental Workflows for Quantifying Selectivity
Determining the selectivity profile of a novel compound requires a multi-faceted approach, employing both binding and functional assays. The choice of assay is dictated by the receptor's signaling mechanism.
Caption: Workflow for selecting functional assays based on receptor G-protein coupling.
Method 1: Radioligand Binding Assays (Self-Validating System)
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand of known high affinity. It is the foundational experiment for determining a compound's Ki value.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Mepyramine for H1R) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH1R).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Competition Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Serial dilutions of the unlabeled test compound.
-
A fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mepyramine).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
Controls (Essential for Self-Validation):
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent unlabeled ligand (e.g., 10 µM Mepyramine) to block all specific binding.
-
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while unbound ligand passes through.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection & Analysis:
-
Place the filter mat in a scintillation bag with scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
-
Method 2: Second Messenger Functional Assays
These assays measure the cellular response to receptor activation, providing a measure of a compound's functional potency (EC50 for agonists) or inhibitory strength (IC50 for antagonists).
A. Calcium Mobilization Assay (for Gq-coupled H1R)
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium. Activation of H1R leads to a Gq-mediated release of Ca2+ from the ER, which is detected as a rapid increase in fluorescence.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the H1R (e.g., CHO-hH1R) in a black, clear-bottom 96-well plate and grow to confluence.
-
Remove growth media and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Gently wash the cells to remove excess dye.
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
For Agonist Mode: Add serial dilutions of the test agonist and measure the fluorescence signal over time (typically 90-180 seconds). The peak fluorescence response is recorded.
-
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test antagonist for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., histamine at its EC80 concentration) and measure the fluorescence response.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
B. cAMP Inhibition/Accumulation Assay (for Gi- and Gs-coupled Receptors)
Principle: This assay measures changes in intracellular cAMP levels, typically using a competitive immunoassay format like HTRF or LANCE.
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest cells expressing H2R (Gs) or H3R/H4R (Gi) and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Execution:
-
For Gi-coupled H3R/H4R (Inhibition):
-
Add cells to a 96-well plate.
-
Add serial dilutions of the test compound (agonist or antagonist).
-
For antagonist mode, pre-incubate with the test compound before adding the agonist.
-
Add a fixed concentration of an adenylyl cyclase activator, Forskolin , to raise basal cAMP levels.
-
For agonist mode, add the test agonist simultaneously with Forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
For Gs-coupled H2R (Accumulation):
-
The protocol is similar, but Forskolin is omitted in agonist mode. The agonist directly stimulates cAMP production.
-
In antagonist mode, the cells are challenged with a known H2R agonist.
-
-
-
Detection & Analysis:
-
Lyse the cells and add the cAMP detection reagents (e.g., HTRF reagents: a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow for the competitive binding reaction.
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Calculate cAMP concentrations based on a standard curve and plot the results to determine EC50 or IC50 values.
-
By systematically applying these binding and functional assays across all four histamine receptor subtypes, a comprehensive and reliable selectivity profile can be generated for any test compound, providing the critical data needed to advance drug discovery and research programs.
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Shi, Z., et al. (n.d.). Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. UTMB Research Expert Profiles. [Link]
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Luo, J., et al. (n.d.). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. [Link]
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Unno, Y., et al. (n.d.). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health. [Link]
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Meurer, S., et al. (n.d.). LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways. PubMed. [Link]
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Seifert, R., et al. (n.d.). Molecular and cellular analysis of human histamine receptor subtypes. PubMed Central. [Link]
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Wang, Y., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central. [Link]
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Higuchi, Y., et al. (2024). Histamine H1 Receptor-Mediated JNK Phosphorylation Is Regulated by Gq Protein-Dependent but Arrestin-Independent Pathways. MDPI. [Link]
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Beermann, S., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. PubMed. [Link]
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A Comprehensive Benchmarking Guide: Evaluating (1H-Imidazol-2-yl)methanamine Hydrochloride Against Known Histamine Agonists
This guide provides a detailed framework for the pharmacological characterization of (1H-Imidazol-2-yl)methanamine hydrochloride, a novel compound with a structural resemblance to histamine. By benchmarking its performance against well-established histamine agonists, researchers can elucidate its receptor selectivity, potency, and potential as a therapeutic agent or research tool. This document outlines the requisite experimental protocols, data analysis, and interpretation necessary for a thorough evaluation.
Introduction: The Rationale for Benchmarking
Histamine is a pivotal biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The development of selective agonists for these receptors has been instrumental in dissecting their individual roles in health and disease.[3][4][5] this compound, possessing the core imidazole moiety characteristic of histamine, presents itself as a candidate for histaminergic activity. A systematic comparison with known agonists is therefore essential to ascertain its pharmacological profile.
This guide will focus on a head-to-head comparison with the following established histamine agonists:
-
Histamine: The endogenous agonist for all four receptor subtypes.[6]
-
2-Methylhistamine: A classical, though not entirely selective, H1 receptor agonist.
-
Dimaprit: A potent and highly selective H2 receptor agonist.[7][8]
-
4-Methylhistamine: A potent and selective H4 receptor agonist.[9]
The primary objectives of this benchmarking study are to:
-
Determine the binding affinity (Ki) of this compound at each of the four human histamine receptors.
-
Quantify its functional potency (EC50) and efficacy at each receptor subtype through relevant in vitro cell-based assays.
-
Establish a comprehensive selectivity profile to guide future research and development.
Section 1: Comparative Receptor Binding Affinity
The initial step in characterizing a novel ligand is to assess its ability to bind to the target receptors. Radioligand binding assays are a gold-standard method for determining the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Experimental Protocol: Radioligand Displacement Assay
This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
1. Materials and Reagents:
-
Cell membranes expressing recombinant human H1, H2, H3, or H4 receptors.
-
Radioligands: [³H]-Pyrilamine (for H1R), [³H]-Tiotidine (for H2R), [³H]-(R)-α-methylhistamine (for H3R), and [³H]-Histamine (for H4R).
-
This compound and reference agonists (Histamine, 2-Methylhistamine, Dimaprit, 4-Methylhistamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Multi-well plates.
2. Procedure:
-
Prepare serial dilutions of the test compound and reference agonists.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding), or the test/reference compound.
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Predicted Outcome and Data Presentation
The binding affinities (Ki values) will be summarized in the following table to facilitate a direct comparison of the compounds.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) |
| (1H-Imidazol-2-yl)methanamine HCl | Experimental | Experimental | Experimental | Experimental |
| Histamine | ~300 | ~1000 | ~5 | ~15 |
| 2-Methylhistamine | ~100 | ~5000 | >10000 | >10000 |
| Dimaprit | >10000 | ~100 | >10000 | ~5000 |
| 4-Methylhistamine | >10000 | >10000 | ~2000 | ~50[9] |
Note: Literature values for known agonists are approximate and can vary depending on experimental conditions.
Section 2: Functional Characterization at H1 and H2 Receptors
Following the determination of binding affinities, it is crucial to assess the functional activity of this compound. This involves measuring the downstream signaling events initiated by receptor activation.
H1 Receptor Activation: Calcium Mobilization Assay
The H1 receptor is coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium concentration.[1] This can be monitored using calcium-sensitive fluorescent dyes.
Caption: H1 receptor signaling cascade leading to increased intracellular calcium.
1. Cell Culture and Dye Loading:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate.[4]
-
Once confluent, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[4]
-
Wash the cells with assay buffer to remove excess dye.[4]
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and reference agonists.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.
-
Measure the fluorescence intensity before and after compound addition at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[4]
3. Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the increase in intracellular calcium.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
H2 Receptor Activation: cAMP Accumulation Assay
The H2 receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
Caption: H2 receptor signaling cascade leading to increased intracellular cAMP.
1. Cell Culture and Stimulation:
-
Culture cells stably expressing the human H2 receptor in a suitable multi-well plate.[10]
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound and reference agonists to the wells.[10]
-
Incubate for a defined period to allow for cAMP accumulation.[10]
2. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Predicted Outcome and Data Presentation
The functional potencies (EC50) and efficacies (Emax, relative to histamine) will be summarized in the following table.
| Compound | H1R EC50 (nM) | H1R Emax (%) | H2R EC50 (nM) | H2R Emax (%) |
| (1H-Imidazol-2-yl)methanamine HCl | Experimental | Experimental | Experimental | Experimental |
| Histamine | ~50 | 100 | ~200 | 100 |
| 2-Methylhistamine | ~100 | ~100 | >10000 | <10 |
| Dimaprit | >10000 | <10 | ~150 | ~100[7] |
Note: Literature values for known agonists are approximate and can vary depending on the cell line and assay conditions.
Section 3: Experimental Workflow Visualization
The overall experimental workflow for the characterization of this compound is depicted below.
Caption: Overall experimental workflow for pharmacological characterization.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound against known histamine agonists. By systematically determining its binding affinity and functional potency at all four histamine receptor subtypes, researchers can establish a clear pharmacological profile for this novel compound. The resulting data will be crucial in determining its potential utility as a selective research tool or as a lead compound for drug discovery efforts targeting specific histamine receptors. Further characterization could involve assessing its activity at H3 and H4 receptors, as well as in vivo studies to evaluate its physiological effects.
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Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]
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Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2023). MDPI. [Link]
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dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (2024). University of Regensburg. [Link]
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Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Cardiac Effects of Novel Histamine H2 Receptor Agonists. (2018). Frontiers in Pharmacology. [Link]
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A Senior Application Scientist's Guide to Determining the Ki and IC50 Values for (1H-Imidazol-2-yl)methanamine hydrochloride
This guide provides a comprehensive framework for the experimental determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for the compound (1H-Imidazol-2-yl)methanamine hydrochloride. As no publicly available binding affinity data currently exists for this specific molecule, this document outlines the scientific rationale for target selection, detailed experimental protocols, and the necessary data analysis to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of pharmacology and biochemistry.
Rationale for Target Selection: The Histamine Receptor Family
This compound possesses a core imidazole ring attached to an ethylamine side chain, a structure bearing resemblance to the endogenous neurotransmitter histamine.[1][2] This structural similarity strongly suggests that the compound's potential biological targets are the histamine receptors (H1R, H2R, H3R, and H4R).[3][4] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide array of physiological and pathological processes, making them important drug targets.[5][6]
-
Histamine H1 Receptor (H1R): Primarily involved in allergic reactions and inflammation.
-
Histamine H2 Receptor (H2R): Mainly regulates gastric acid secretion.
-
Histamine H3 Receptor (H3R): Acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.
-
Histamine H4 Receptor (H4R): Predominantly expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.
Therefore, a logical first step in characterizing this compound is to assess its binding affinity across all four histamine receptor subtypes.
Foundational Concepts: Understanding IC50 and Ki
Before delving into the experimental procedures, it is crucial to understand the pharmacological parameters we aim to determine.
-
IC50 (Half-Maximal Inhibitory Concentration): This is an operational parameter that quantifies the concentration of a competing ligand required to displace 50% of a specific radioligand from its receptor in a competitive binding assay.[7][8] It is a measure of the functional strength of an inhibitor in a specific experimental context. The IC50 value is dependent on the concentration of the radioligand used and the affinity of the radioligand for the receptor.[9]
-
Ki (Inhibition Constant): This is a thermodynamic parameter that represents the equilibrium dissociation constant of the competitor-receptor complex. It is an intrinsic measure of the affinity of a compound for a receptor and is independent of the experimental conditions (e.g., radioligand concentration).[10][11] A lower Ki value indicates a higher binding affinity.
The Ki can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation :[10][12]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Experimental Workflow for Determining Binding Affinity
The most robust and widely accepted method for determining the Ki of a compound is the competitive radioligand binding assay.[13][14] This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand for binding to the target receptor.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized procedure. Specific radioligands and reference compounds for each histamine receptor subtype are detailed in Table 1.
A. Materials and Reagents
-
Cell Lines: HEK293T cells transiently or stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]-Mepyramine for H1R). See Table 1.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., assay buffer or DMSO) to prepare a stock solution.
-
Reference Compound: A known, high-affinity unlabeled ligand for the target receptor to define non-specific binding (e.g., Mianserin for H1R). See Table 1.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
Filtration Apparatus: Cell harvester and glass fiber filter plates (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Cocktail and a Scintillation Counter .
B. Cell Culture and Membrane Preparation
-
Culture HEK293T cells expressing the desired histamine receptor subtype under standard conditions.
-
Harvest the cells and centrifuge at low speed (e.g., 1,000 x g for 5 min at 4°C).
-
Resuspend the cell pellet in ice-cold assay buffer and disrupt the cells using sonication or a Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a BCA or Bradford assay.
-
Store the membrane preparations at -80°C until use.
C. Assay Procedure
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would span from 10-10 M to 10-4 M.
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Membrane homogenate + radioligand + vehicle.
-
Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of the reference compound (e.g., 10 µM).
-
Competition Binding: Membrane homogenate + radioligand + varying concentrations of this compound.
-
-
Add the membrane homogenate (typically 20-50 µg of protein per well) to each well.
-
Add the radioligand at a fixed concentration, typically at or near its Kd value.
-
Add the test compound or reference compound as required.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).[15]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[16]
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis
-
Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Express the specific binding at each concentration of the test compound as a percentage of the maximum specific binding (in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). This will yield the log(IC50), from which the IC50 value can be calculated.[7][8]
-
Calculate the Ki value using the Cheng-Prusoff equation. The Kd of the radioligand must be determined separately via a saturation binding experiment or obtained from the literature if the experimental conditions are identical.[10][11]
Comparative Data for Histamine Receptors
To provide context for the experimentally determined values for this compound, the following table lists the Ki values of some standard reference compounds for the human histamine receptors.
| Receptor Subtype | Radioligand | Reference Compound | Ki (nM) |
| H1R | [3H]-Mepyramine | Mianserin | 1-5 |
| H2R | [3H]-Tiotidine | Cimetidine | 50-100 |
| H3R | [3H]-Nα-methylhistamine | Clobenpropit | 1-10 |
| H4R | [3H]-Histamine | JNJ 7777120 | 5-20 |
Note: These values are approximate and can vary depending on the specific experimental conditions. Researchers should always run reference compounds in parallel with their test compound.
Biological Context: Histamine Receptor Signaling
Histamine receptors mediate their effects by coupling to different G-proteins, which in turn modulate the levels of intracellular second messengers. Understanding these pathways is crucial for interpreting the functional consequences of a compound's binding affinity.
-
H1R couples to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular Ca2+.[17]
-
H2R couples to Gs, which activates adenylyl cyclase and increases cyclic AMP (cAMP) levels.[17]
-
H3R and H4R both couple to Gi/o, which inhibits adenylyl cyclase and decreases cAMP levels.[17]
Conclusion
This guide provides a robust and scientifically sound methodology for determining the Ki and IC50 values of this compound. By systematically performing competitive radioligand binding assays against the four histamine receptor subtypes, researchers can establish a comprehensive binding affinity profile for this compound. This information is a critical first step in understanding its pharmacological properties and will pave the way for further functional studies to determine whether it acts as an agonist, antagonist, or inverse agonist at its target receptor(s). The rigorous application of these established protocols will ensure the generation of high-quality, reproducible data essential for any drug discovery and development program.
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Kumar, R., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 25(1), 108-142. [Link]
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An, F., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3534-3538. [Link]
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Sestak, V., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(14), 5406. [Link]
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Safety Operating Guide
Navigating the Disposal of (1H-Imidazol-2-yl)methanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Core Directive: Understanding the Hazard Profile
(1H-Imidazol-2-yl)methanamine hydrochloride, as an imidazole derivative and an amine salt, is predicted to exhibit several hazardous properties that dictate its handling and disposal. Imidazole-based compounds are often corrosive, capable of causing severe skin burns and eye damage.[1] The hydrochloride salt form suggests it is a water-soluble, acidic compound. Furthermore, some imidazoles are suspected of having reproductive toxicity.[2] Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.
Key Hazard Considerations:
-
Corrosivity: The imidazole ring and the amine hydrochloride group can be corrosive to skin and eyes.[1]
-
Irritation: It is likely to be a skin and eye irritant.[3]
-
Toxicity: Potential for systemic effects if ingested or absorbed through the skin. Some imidazoles carry warnings of potential harm to the unborn child.[2]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality behind each piece of equipment is rooted in preventing exposure through all potential routes.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation or corrosive damage.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation, burns, or absorption of the chemical. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing and skin.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which could cause respiratory irritation.[1][5] For significant dust generation, a respirator may be necessary. |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7] It should not be disposed of down the drain or in regular trash.[8]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting the waste.[6] A high-density polyethylene (HDPE) container is a suitable choice.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound".[6] Include the date when the first waste is added.[6]
-
Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated items like weigh boats or filter paper, in the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Incompatible Wastes: Do not mix this waste with incompatible materials such as strong bases or oxidizing agents.[4][9] Mixing can cause vigorous reactions.
-
Step 2: Handling Small Spills (Bench-Top)
In the event of a small spill, prompt and correct action can prevent a more serious incident.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[2]
-
Don Appropriate PPE: If not already wearing it, put on the full complement of PPE described above.
-
Contain the Spill:
-
Clean-Up:
-
Decontaminate: Clean the spill area with soap and water.[11]
-
Dispose: Seal and label the waste container and manage it as hazardous waste.
Step 3: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., water, if the compound is soluble) into a designated liquid hazardous waste container.
-
Washing: Wash the rinsed items with soap and water. The wash water can typically be disposed of down the drain, assuming the initial rinse has removed the bulk of the hazardous material and local regulations permit it.
-
Final Rinse: Perform a final rinse with deionized water.
Step 4: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8][12] All hazardous waste must be disposed of through a licensed and approved waste disposal facility.[4]
Visualization of Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, this necessitates treating it as a hazardous substance, mandating the use of appropriate PPE, strict waste segregation, and disposal through certified channels. By adhering to these protocols, researchers and institutions can ensure they are protecting themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
